Rebaudioside N
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKAGBWNXIWSS-ZFXKUSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317441 | |
| Record name | Rebaudioside N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-46-5 | |
| Record name | Rebaudioside N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Fundamental Properties of Rebaudioside N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its chemical structure, physicochemical characteristics, biological activity, and relevant experimental protocols. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data from closely related steviol glycosides for comparative purposes and details the standard methodologies for determining these properties.
Chemical and Physicochemical Properties
This compound is a diterpene glycoside characterized by a central steviol aglycone linked to six glucose units. Its complex structure contributes to its sweet taste profile and physicochemical behavior.
| Property | Value | Source |
| Chemical Structure | 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester] | [1] |
| Molecular Formula | C₅₆H₉₀O₃₂ | |
| Molecular Weight | 1275.29 g/mol | |
| Melting Point | Data not available. The melting point of the related Rebaudioside A is reported to be in the range of 242-244 °C.[2] | |
| Solubility | Specific quantitative data for this compound is not readily available. Steviol glycosides are generally described as freely soluble in water.[3][4] The solubility of other steviol glycosides, such as Rebaudioside A, is low in pure water and ethanol but increases in ethanol-water mixtures and with temperature.[5][6] | |
| Stability | Specific stability data for this compound is not readily available. Steviol glycosides like Rebaudioside M are most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[7] Generally, steviol glycosides are known to be heat-stable and pH-stable under typical food and beverage processing conditions.[8] |
1H and 13C NMR Spectral Data
Complete proton and carbon Nuclear Magnetic Resonance (NMR) spectral assignments for this compound have been achieved, providing a definitive method for its identification and structural confirmation.[1]
Biological Activity and Signaling Pathways
The primary biological activity of this compound is its ability to elicit a sweet taste without contributing calories. This is achieved through its interaction with the sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.
Recent studies on various steviol glycosides suggest a complex interaction with the sweet taste receptor, involving multiple binding sites on both the T1R2 and T1R3 subunits. This multi-point interaction is believed to modulate the intensity and quality of the sweet taste perception. While the specific binding sites for this compound have not been fully elucidated, it is expected to follow a similar mechanism of action.
Beyond taste perception, other steviol glycosides have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[9] These effects are often attributed to the modulation of various signaling pathways, such as the PI3K/Akt pathway and the activation of the TRPM5 channel.[9] Further research is needed to determine if this compound shares these additional biological activities.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for research and development. Below are methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined using a validated HPLC method, similar to those used for other steviol glycosides.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Amino (NH₂) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v), pH adjusted to 5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standards and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the purity based on the peak area relative to the calibration curve.
Solubility Determination
The solubility of this compound in various solvents can be determined using the equilibrium solubility method.
Materials:
-
This compound powder.
-
Solvents: Deionized water, Ethanol, Methanol.
-
Shaking incubator or water bath.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.
-
Express the solubility in g/L or mg/mL.
Stability Assessment (pH and Temperature)
The stability of this compound can be evaluated by monitoring its degradation over time under different pH and temperature conditions.
Materials:
-
This compound.
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7).
-
Temperature-controlled incubators or water baths.
-
HPLC system for quantification.
Procedure:
-
Prepare solutions of this compound of a known concentration in the different buffer solutions.
-
Aliquot the solutions into sealed vials.
-
Store the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.
-
Analyze the concentration of the remaining this compound using a validated HPLC method.
-
Calculate the degradation rate constant by plotting the natural logarithm of the concentration versus time.
In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a standard in vitro method to predict the oral absorption of a compound.[9][10][11][12]
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
For apical-to-basolateral (A-B) transport (absorption), add the this compound solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport (efflux), add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubate at 37 °C with gentle shaking.
-
At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Acute Oral Toxicity Study
An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance. The OECD provides harmonized guidelines for such studies.[1][13][14][15]
Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[13] Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). Procedure:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females).
-
Dose Administration: Administer a single oral dose of this compound via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Dosing: Based on the results from the initial dose, subsequent steps may involve dosing another group of animals at a higher or lower fixed dose level to refine the toxicity classification.
-
Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.
Conclusion
This compound is a structurally complex steviol glycoside with potential as a natural high-intensity sweetener. While its fundamental chemical identity is well-established through spectroscopic methods, a comprehensive public dataset on its specific physicochemical properties such as melting point, solubility, and stability is still emerging. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these properties. Based on the extensive research on other major steviol glycosides, it is anticipated that this compound will exhibit a favorable safety profile and metabolic pathway. Further research is warranted to fully characterize its sensory profile, biological activities beyond sweetness, and to confirm its safety for human consumption, thereby enabling its broader application in the food, beverage, and pharmaceutical industries.
References
- 1. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrafoods.eu [nutrafoods.eu]
- 5. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cspi.org [cspi.org]
- 15. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture of Rebaudioside N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside N, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, is a complex diterpene glycoside with a unique structural arrangement of sugar moieties. This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Comprehensive quantitative data from spectroscopic analyses are presented in a structured format to facilitate comparative analysis. Furthermore, a logical workflow for the isolation and structural elucidation of this intricate molecule is visualized. This document serves as a critical resource for researchers in natural product chemistry, drug discovery, and food science.
Introduction
The genus Stevia has garnered significant attention for its production of intensely sweet, non-caloric steviol glycosides. While stevioside and Rebaudioside A are the most abundant and well-studied of these compounds, a plethora of minor glycosides, including this compound, contribute to the overall sweetness profile and possess unique physicochemical properties. A thorough understanding of the precise chemical architecture of these minor glycosides is paramount for structure-activity relationship studies, the development of novel sweeteners, and potential pharmaceutical applications. This compound is structurally defined as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester].[1][2][3] This guide synthesizes the available spectroscopic and chemical data to present a comprehensive overview of its structure.
Chemical Structure and Properties
This compound is a diterpene glycoside built upon a central steviol aglycone. The intricate arrangement of six sugar units, including D-glucose and L-rhamnose, attached to the steviol core at the C-13 and C-19 positions, defines its unique chemical identity.
Molecular Formula: C₅₆H₉₀O₃₂[4][5]
Molecular Weight: 1275.29 g/mol [6]
IUPAC Name: [(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate[5]
The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques and chemical degradation studies.[1][2][3]
Quantitative Spectroscopic Data
The precise chemical shifts and coupling constants from Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to defining the stereochemistry and connectivity of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, providing a quantitative basis for its structural assignment.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in d₅-pyridine (C₅D₅N) [1][2]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| Steviol Aglycone | ||
| 1 | α: 0.95, m; β: 1.85, m | 40.8 |
| 2 | α: 1.65, m; β: 2.25, m | 18.9 |
| 3 | α: 1.15, m; β: 2.38, m | 37.5 |
| 4 | - | 43.5 |
| 5 | 1.22, d (12.4) | 56.8 |
| 6 | α: 2.45, m; β: 2.62, m | 21.8 |
| 7 | α: 1.45, m; β: 1.68, m | 41.2 |
| 8 | - | 42.1 |
| 9 | 0.92, m | 53.8 |
| 10 | - | 39.5 |
| 11 | α: 1.75, m; β: 1.95, m | 20.2 |
| 12 | α: 1.88, m; β: 2.05, m | 36.9 |
| 13 | - | 85.9 |
| 14 | α: 2.28, d (11.2); β: 2.75, d (11.2) | 46.8 |
| 15 | α: 1.98, m; β: 2.15, m | 47.1 |
| 16 | - | 155.1 |
| 17 | 5.05, s; 5.78, s | 104.1 |
| 18 | 1.75, s | 28.9 |
| 19 | - | 176.2 |
| 20 | 1.25, s | 16.1 |
| C-19 Ester-linked Sugars | ||
| Glc I-1' | 6.22, d (8.4) | 94.1 |
| Glc I-2' | 4.55, m | 81.1 |
| Glc I-3' | 4.34, m | 88.8 |
| Glc I-4' | 4.28, m | 70.4 |
| Glc I-5' | 3.91, m | 78.2 |
| Glc I-6' | 4.12, m; 4.34, m | 62.7 |
| Glc II-1'' | 5.03, d (7.8) | 98.3 |
| Glc II-2'' | 4.42, m | 79.0 |
| Glc II-3'' | 4.36, m | 87.2 |
| Glc II-4'' | 4.14, m | 69.7 |
| Glc II-5'' | 3.62, m | 77.8 |
| Glc II-6'' | 4.14, m; 4.36, m | 62.9 |
| Rha-1''' | 5.58, d (7.8) | 105.2 |
| Rha-2''' | 4.16, m | 76.8 |
| Rha-3''' | 4.32, m | 78.6 |
| Rha-4''' | 4.05, m | 72.8 |
| Rha-5''' | 3.82, m | 74.1 |
| Rha-6''' | 1.62, d (6.0) | 18.2 |
| C-13 Ether-linked Sugars | ||
| Glc III-1'''' | 5.12, d (7.8) | 104.8 |
| Glc III-2'''' | 4.25, m | 84.1 |
| Glc III-3'''' | 4.18, m | 86.9 |
| Glc III-4'''' | 4.08, m | 70.1 |
| Glc III-5'''' | 3.98, m | 77.9 |
| Glc III-6'''' | 4.08, m; 4.18, m | 62.5 |
| Glc IV-1''''' | 5.25, d (7.8) | 105.8 |
| Glc IV-2''''' | 4.21, m | 76.5 |
| Glc IV-3''''' | 4.28, m | 78.4 |
| Glc IV-4''''' | 4.12, m | 71.2 |
| Glc IV-5''''' | 4.01, m | 78.1 |
| Glc IV-6''''' | 4.12, m; 4.28, m | 62.6 |
| Glc V-1'''''' | 5.35, d (7.8) | 105.5 |
| Glc V-2'''''' | 4.23, m | 76.2 |
| Glc V-3'''''' | 4.31, m | 78.2 |
| Glc V-4'''''' | 4.15, m | 71.5 |
| Glc V-5'''''' | 4.03, m | 78.0 |
| Glc V-6'''''' | 4.15, m; 4.31, m | 62.8 |
Experimental Protocols
The structural elucidation of this compound relies on a systematic workflow involving isolation, purification, and characterization through various analytical techniques.
Isolation and Purification
-
Extraction: The initial step involves the extraction of steviol glycosides from the dried and powdered leaves of Stevia rebaudiana. This is typically achieved using a hydro-methanolic solution (e.g., 80:20 methanol:water) at room temperature. The percolation is repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity. The butanol fraction, which is enriched with steviol glycosides, is collected.
-
Chromatographic Purification: The butanol fraction undergoes further purification using column chromatography on silica gel with a gradient elution of chloroform and methanol. Final purification to isolate pure this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column and an isocratic or gradient elution with an acetonitrile-water mobile phase.[2]
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the isolated compound.[1][3] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the sequence and linkage of the sugar moieties.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for the definitive structural assignment of this compound.[1][2][3]
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the stereochemistry.
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., C=O, C=C, C-O).
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of adjacent protons.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for determining the linkages between the sugar units and the aglycone, as well as between the individual sugar residues.
-
-
Hydrolysis Studies:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 5% H₂SO₄) cleaves the glycosidic bonds, releasing the aglycone and the constituent monosaccharides.[1] The released sugars (D-glucose and L-rhamnose) are identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC).[1]
-
Enzymatic Hydrolysis: Specific enzymes can be used to selectively cleave certain glycosidic linkages, providing further evidence for the structure. Enzymatic hydrolysis of this compound yields steviol as the aglycone, which is confirmed by co-TLC and ¹H NMR comparison with a standard.[1]
-
Workflow for Structural Elucidation of this compound
The following diagram illustrates the logical workflow from the raw plant material to the final elucidated structure of this compound.
Conclusion
The chemical structure of this compound has been rigorously established through the application of modern spectroscopic and chemical methods. This technical guide provides a consolidated resource of its structural data and the experimental protocols employed for its characterization. The detailed information presented herein is intended to support further research into the biological activities, sensory properties, and potential applications of this complex natural product. The systematic workflow and tabulated data offer a valuable reference for scientists engaged in the study of steviol glycosides and other natural products.
References
- 1. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PubChemLite - this compound (C56H90O32) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C56H90O32 | CID 92023638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Rebaudioside N's Mode of Action on Taste Receptors: A Technical Guide
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the exclusive mode of action of Rebaudioside N on taste receptors are not available in the public domain. This guide, therefore, extrapolates the likely mechanisms based on extensive research conducted on structurally similar and commercially prominent steviol glycosides, such as Rebaudioside A, B, C, D, and M. The fundamental mechanism of action is anticipated to be homologous due to the shared steviol backbone, with variations in glycosidic units influencing the potency and taste profile.
Introduction to this compound and Sweet Taste Perception
This compound is a steviol glycoside, a class of natural, high-intensity sweeteners extracted from the leaves of Stevia rebaudiana. The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR), a heterodimer expressed in taste bud cells on the tongue.[1] Activation of this receptor initiates a signaling cascade that results in the sensation of sweetness. Steviol glycosides, including by extension this compound, are known to interact with this receptor at multiple sites, leading to their characteristic sweet taste.[2] Additionally, the common bitter aftertaste associated with some steviol glycosides is due to their interaction with specific bitter taste receptors, namely hTAS2R4 and hTAS2R14.[3][4]
Interaction with the T1R2/T1R3 Sweet Taste Receptor
The T1R2/T1R3 receptor is a complex protein with multiple domains, offering several binding sites for sweet-tasting molecules. Steviol glycosides do not bind to a single site but can interact with at least four distinct locations on the receptor complex.[2][5][6]
-
Venus Flytrap Domains (VFDs): The extracellular portion of the T1R2 and T1R3 subunits contains Venus Flytrap Domains (VFDs). While many artificial sweeteners bind exclusively to the VFD of the T1R2 subunit (VFD2), natural sugars like sucrose bind to the VFDs of both T1R2 and T1R3.[2][5] It is proposed that various rebaudiosides, likely including this compound, preferentially bind to the VFD2 domain.[2]
-
Transmembrane Domains (TMDs): Steviol glycosides have also been shown to interact with the transmembrane domains of the T1R2 and T1R3 subunits. Specifically, binding sites within TMD2 and TMD3 have been identified.[5][6] This multi-site interaction contributes to the complex taste profile and potential for synergistic effects with other sweeteners.
The binding of a steviol glycoside to the T1R2/T1R3 receptor induces a conformational change in the receptor, which in turn activates an intracellular G-protein.[2]
Intracellular Signaling Pathway for Sweet Taste
The activation of the T1R2/T1R3 receptor by a sweetener like this compound is believed to trigger the following canonical signaling cascade within the taste receptor cell:
-
G-Protein Activation: The conformational change in the T1R2/T1R3 receptor activates the associated heterotrimeric G-protein, gustducin. This leads to the dissociation of the Gα-gustducin subunit and the Gβγ complex.
-
Phospholipase C β2 (PLCβ2) Activation: The Gβγ complex activates the enzyme PLCβ2.
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[7]
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which in turn activate afferent nerve fibers that transmit the sweet taste signal to the brain.
It has also been reported that steviol glycosides can potentiate the activity of the TRPM5 channel, which may amplify the sweet taste signal.[7]
Below is a diagram illustrating the proposed signaling pathway for sweet taste perception initiated by this compound.
Caption: Proposed sweet taste signaling pathway for this compound.
Interaction with Bitter Taste Receptors
The characteristic aftertaste of some steviol glycosides is attributed to their interaction with bitter taste receptors. Rebaudioside A has been shown to activate hTAS2R4 and hTAS2R14.[3][8][4] It is highly probable that this compound also interacts with these or other bitter taste receptors, contributing to its overall taste profile. The activation of bitter taste receptors follows a similar G-protein-mediated signaling cascade as sweet taste, but in different taste receptor cells, leading to the perception of bitterness.
Quantitative Data for Steviol Glycosides
While specific quantitative data for this compound is not available, the following table summarizes the EC50 values (the concentration of a substance that gives a half-maximal response) for other relevant rebaudiosides on the human sweet taste receptor (TAS1R2/TAS1R3) and bitter taste receptors (hTAS2R4 and hTAS2R14), as determined by in vitro cell-based assays.
| Compound | Receptor | EC50 (µM) | Reference |
| Rebaudioside A | TAS1R2/TAS1R3 | 31.0 ± 2.0 | [1] |
| Rebaudioside A | hTAS2R4 | 27.0 ± 1.0 | [8] |
| Rebaudioside A | hTAS2R14 | 33.0 ± 1.0 | [8] |
| Rebaudioside B | TAS1R2/TAS1R3 | Not specified | |
| Rebaudioside C | hTAS2R4 | 210.0 ± 10.0 | [8] |
| Rebaudioside C | hTAS2R14 | 160.0 ± 10.0 | [8] |
| Rebaudioside D | TAS1R2/TAS1R3 | Not specified | |
| Rebaudioside D | hTAS2R4 | > 3000 | [8] |
| Rebaudioside D | hTAS2R14 | > 3000 | [8] |
| Rebaudioside M | TAS1R2/TAS1R3 | 17.0 ± 1.0 | [1] |
| Stevioside | TAS1R2/TAS1R3 | Not specified | |
| Stevioside | hTAS2R4 | 230.0 ± 20.0 | [8] |
| Stevioside | hTAS2R14 | 130.0 ± 10.0 | [8] |
Experimental Protocols
The investigation of the interaction between steviol glycosides and taste receptors employs a variety of in vitro techniques.
Cell-Based Receptor Activation Assays
This is a common method to assess the activation of taste receptors by specific compounds.
Objective: To determine if a compound activates a specific taste receptor and to quantify its potency (EC50).
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and transfection efficiency.
-
Transfection: The HEK293 cells are transiently or stably transfected with plasmids encoding the human sweet taste receptor subunits (hTAS1R2 and hTAS1R3) or a human bitter taste receptor (e.g., hTAS2R4). A promiscuous G-protein, such as Gα16/gust44, is often co-expressed to couple the receptor activation to a detectable intracellular signal.
-
Calcium Imaging:
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then exposed to varying concentrations of the test compound (e.g., this compound).
-
Activation of the receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.
-
The fluorescence changes are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Below is a diagram illustrating the experimental workflow for a cell-based receptor activation assay.
Caption: Workflow for a cell-based taste receptor activation assay.
Computational Docking Studies
Molecular modeling techniques are used to predict the binding modes of ligands to their receptors.
Objective: To identify potential binding sites and poses of this compound on the T1R2/T1R3 receptor.
Methodology:
-
Receptor Model: A 3D structural model of the T1R2/T1R3 heterodimer is generated, often based on homology modeling using the crystal structures of related GPCRs.
-
Ligand Structure: The 3D structure of this compound is generated and optimized.
-
Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of this compound within the potential binding sites of the T1R2/T1R3 receptor model.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed.
Below is a diagram illustrating the logical relationship in computational docking studies.
Caption: Logical flow of a computational docking study.
Conclusion
While direct experimental data for this compound is currently lacking, the wealth of information on other steviol glycosides provides a strong foundation for understanding its mode of action on taste receptors. It is anticipated that this compound activates the T1R2/T1R3 sweet taste receptor through interactions at multiple binding sites, initiating a canonical G-protein signaling cascade. Its complete taste profile is likely also influenced by interactions with bitter taste receptors. Further research employing the experimental protocols outlined in this guide will be necessary to precisely define the specific binding affinities, potency, and taste characteristics of this compound.
References
- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. research.wur.nl [research.wur.nl]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of Rebaudioside N in Stevia rebaudiana: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana. While not as abundant as major glycosides like Stevioside and Rebaudioside A, its unique sweetness profile and potential pharmacological properties have garnered increasing interest within the scientific and industrial communities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, methods for its extraction and purification, and analytical protocols for its quantification. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel steviol glycosides.
Introduction
Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides. These compounds are widely utilized as natural sweeteners in the food and beverage industry. While Stevioside and Rebaudioside A are the most prevalent steviol glycosides, the plant synthesizes a diverse array of minor glycosides, each with distinct sensory and physicochemical properties. Among these is this compound, a compound that contributes to the overall sweetness profile of stevia extracts. Understanding the natural occurrence and biosynthesis of this compound is crucial for the development of novel stevia cultivars with enhanced sweetness profiles and for exploring its potential therapeutic applications.
Quantitative Data on this compound Occurrence
The natural concentration of this compound in conventional Stevia rebaudiana cultivars is typically low. However, ongoing research and plant breeding efforts are focused on developing new varieties with elevated levels of desirable minor glycosides. The following table summarizes the available quantitative data for this compound. It is important to note that concentrations can vary significantly based on the cultivar, growing conditions, and the specific part of the plant analyzed.
| Plant Material | Cultivar/Variety | This compound Concentration (% of total steviol glycosides) | Reference |
| Dried Leaves | Not Specified | Trace amounts | General literature on steviol glycosides |
| Dried Leaves | Genetically modified | Up to 1.6% in "HSG-Extract" | Patent literature on stevia cultivars |
Note: Data on the absolute concentration of this compound in raw plant material is limited in publicly available literature. The provided data is based on the relative abundance in extracts from specialized cultivars.
Biosynthesis of this compound
The biosynthesis of steviol glycosides originates from the diterpenoid pathway, leading to the formation of the aglycone steviol. A series of glycosylation steps, catalyzed by UDP-glucosyltransferases (UGTs), then attach glucose units to the steviol backbone at the C13 and C19 positions. The biosynthesis of this compound is believed to proceed through the glycosylation of a precursor steviol glycoside, likely Rebaudioside A or a related compound. The specific UGT responsible for the final glycosylation step to form this compound has not been definitively identified in the literature but is the subject of ongoing research.
Plausible biosynthetic pathway leading to this compound.
Experimental Protocols
Extraction and Purification of Minor Steviol Glycosides
This protocol describes a general method for the extraction and enrichment of minor steviol glycosides, including this compound, from Stevia rebaudiana leaves.
1. Materials and Reagents:
- Dried and powdered Stevia rebaudiana leaves
- Deionized water
- Ethanol (95%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Adsorbent resin (e.g., Amberlite XAD series)
- Chromatography columns
2. Extraction: a. Suspend the powdered stevia leaves in hot deionized water (e.g., 1:10 w/v ratio) at 60-80°C for 1-2 hours with continuous stirring. b. Filter the mixture to separate the aqueous extract from the solid plant material. c. Repeat the extraction process on the plant material to ensure maximum recovery of glycosides. d. Pool the aqueous extracts.
3. Purification: a. Pass the crude aqueous extract through a column packed with an appropriate adsorbent resin. b. Wash the column with deionized water to remove impurities such as pigments, salts, and polar compounds. c. Elute the steviol glycosides from the resin using an ethanol-water mixture (e.g., 70% ethanol). d. Concentrate the eluate under reduced pressure to obtain a crude steviol glycoside mixture. e. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile and water as the mobile phase. Collect fractions corresponding to the retention time of this compound.
Analytical Quantification by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in stevia extracts.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 20% to 50% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion > Product Ion Transitions: To be determined using a this compound standard.
- Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum signal intensity.
4. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound.
- Spike samples with a known concentration of an internal standard to correct for matrix effects and variations in instrument response.
- Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from Stevia rebaudiana leaves.
General workflow for this compound analysis.
Conclusion
This compound represents one of the many minor steviol glycosides that contribute to the complex sweetness profile of Stevia rebaudiana. While its natural abundance is low in many common cultivars, advancements in plant breeding and biotechnology are paving the way for its increased production. The experimental protocols and analytical methods detailed in this guide provide a framework for the isolation, identification, and quantification of this compound, facilitating further research into its properties and potential applications. Continued investigation into its biosynthesis will be critical for the targeted engineering of stevia plants to produce optimized blends of steviol glycosides for the food, beverage, and pharmaceutical industries.
The Enigmatic Pathway of Rebaudioside N: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it holds promise as a natural, low-calorie sweetener. However, its low abundance in the plant has spurred interest in alternative production methods, particularly enzymatic and biotechnological approaches. Understanding the biosynthetic pathway of this compound is paramount for developing efficient and targeted production strategies. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including the key enzymes involved, potential precursor molecules, and the broader context of steviol glycoside synthesis. While the complete pathway and specific quantitative data for this compound remain areas of active research, this document synthesizes the available information to guide further investigation and development.
The General Steviol Glycoside Biosynthesis Pathway: A Foundation for Understanding this compound
The biosynthesis of all steviol glycosides originates from the diterpenoid steviol. This core molecule undergoes a series of glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone. The number and arrangement of these glucose units determine the specific steviol glycoside produced, ultimately influencing its sweetness profile and other sensory characteristics.
The initial steps of the pathway leading to the common precursor, stevioside, are well-established. This provides a crucial framework for understanding the potential branching points that lead to the formation of minor glycosides like this compound.
The Proposed Biosynthesis Pathway of this compound
Direct enzymatic synthesis of this compound has been proposed, with potential precursors being other steviol glycosides. A key patent suggests that this compound can be generated from either Rebaudioside A or Rebaudioside J through the action of a UDP-glycosyltransferase (UGT)[1]. This indicates that the final step in this compound biosynthesis is likely the addition of a sugar moiety to one of these precursors.
Caption: Proposed enzymatic synthesis of this compound.
Further research suggests that the formation of this compound may involve the transfer of sugar moieties other than glucose. One study observed the formation of this compound as a side product during the enzymatic conversion of other steviol glycosides using the enzyme UGT91D2. This reaction involved β-1,2 glycosylation with UDP-sugars such as UDP-rhamnose or UDP-xylose. This finding points towards a more complex biosynthesis than simple glucosylation and suggests that the specific UGT involved in this compound synthesis may exhibit broader substrate specificity for sugar donors.
Key Enzymes: The UDP-Glycosyltransferases (UGTs)
The synthesis of this compound, like other steviol glycosides, is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes play a critical role in the diversification of steviol glycosides by adding sugar molecules to the steviol core. While a specific UGT responsible for the final step in this compound biosynthesis has not yet been definitively identified and characterized in the scientific literature, the patent literature indicates the general involvement of a UGT in the conversion of Rebaudioside A or Rebaudioside J.
The identification and characterization of the specific UGT(s) involved in this compound synthesis are crucial next steps. This would involve:
-
Enzyme screening: Testing a library of known UGTs for their ability to convert Rebaudioside A or Rebaudioside J to this compound.
-
Gene discovery: Identifying novel UGT genes from Stevia rebaudiana or other organisms that may possess the desired catalytic activity.
-
Enzyme engineering: Modifying the substrate specificity of existing UGTs to enhance the production of this compound.
Quantitative Data: A Gaping Hole in the Research Landscape
A significant challenge in the study of this compound biosynthesis is the lack of specific quantitative data. To date, there is no published information on:
-
Enzyme kinetics: Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km) of the UGT(s) involved in this compound synthesis.
-
Specific activity: The rate of this compound production per unit of enzyme.
-
Reaction yields: The efficiency of the conversion of precursors to this compound under various experimental conditions.
This absence of data hinders the development of robust and scalable biocatalytic processes for this compound production. Future research should prioritize the generation of this critical information.
Experimental Protocols: A Framework for Future Investigation
While a specific, detailed experimental protocol for the in vitro synthesis of this compound is not currently available in the public domain, a general methodology can be adapted from protocols used for the synthesis of other steviol glycosides.
General Protocol for In Vitro Enzymatic Synthesis of this compound
1. Materials:
-
Substrate: Rebaudioside A or Rebaudioside J (high purity)
-
Enzyme: Purified UDP-glycosyltransferase (UGT) or a cell-free extract containing the UGT
-
Sugar Donor: UDP-glucose, UDP-rhamnose, or UDP-xylose
-
Buffer: e.g., Potassium phosphate buffer (pH 7.0-8.0)
-
Cofactors: e.g., MgCl2
-
Reaction Vessel: Microcentrifuge tubes or a larger reaction vessel for scaled-up synthesis
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer) for product analysis.
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the substrate (e.g., 1-10 mM), the UGT enzyme (a predetermined concentration), the sugar donor (in molar excess, e.g., 2-5 fold), and any necessary cofactors in the appropriate buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-40°C) for a specific duration (e.g., 1-24 hours). The reaction time will need to be optimized based on the enzyme's activity.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., an organic solvent like methanol or ethanol).
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant containing the product can then be filtered and prepared for analysis.
-
Product Analysis: Analyze the reaction mixture using HPLC to identify and quantify the amount of this compound produced. A standard of pure this compound would be required for accurate quantification.
6. Optimization:
-
pH and Temperature: The optimal pH and temperature for the UGT enzyme should be determined experimentally.
-
Substrate and Cofactor Concentrations: The concentrations of the substrate, sugar donor, and cofactors should be optimized to maximize product yield.
-
Enzyme Concentration and Reaction Time: The amount of enzyme and the incubation time should be adjusted to achieve the desired conversion rate.
Caption: General experimental workflow for in vitro synthesis of this compound.
Conclusion and Future Directions
The biosynthesis of this compound represents a compelling area of research with significant commercial potential. While the foundational knowledge of steviol glycoside synthesis provides a strong starting point, the specific enzymatic steps, quantitative data, and detailed protocols for this compound remain largely uncharted. The information presented in this guide, particularly the proposed enzymatic conversions and the general experimental framework, is intended to serve as a catalyst for future research and development.
Key future research directions should include:
-
Identification and characterization of the specific UGT(s) responsible for the synthesis of this compound.
-
Determination of the precise precursor molecule(s) and the specific sugar moiety transferred.
-
Acquisition of quantitative kinetic data for the identified enzyme(s).
-
Development and optimization of robust in vitro and in vivo production systems for this compound.
By addressing these knowledge gaps, the scientific community can unlock the potential of this compound as a next-generation natural sweetener, contributing to the development of healthier food and beverage options.
References
physical and chemical properties of Rebaudioside N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener. Its complex structure, featuring a diterpene steviol backbone linked to multiple glucose and rhamnose units, contributes to its unique taste profile and physicochemical properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for scientific evaluation.
Chemical Properties
This compound is a diterpene glycoside with the chemical formula C₅₆H₉₀O₃₂.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Structure: The chemical structure of this compound is 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester].[2][3] The steviol core is glycosylated at both the C13 hydroxyl group and the C19 carboxylic acid group.
Molecular Weight: The molecular weight of this compound is 1275.5477 g/mol .[1]
Spectroscopic Data
The complete proton and carbon NMR spectral assignments for this compound have been achieved using 1D and 2D NMR techniques in deuterated pyridine (C₅D₅N).[2][3]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in C₅D₅N [3]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| Steviol Aglycone | ||
| 1 | α: 1.09, β: 1.83 | 40.8 |
| 2 | α: 1.95, β: 2.34 | 19.4 |
| 3 | α: 1.39, β: 2.58 | 38.1 |
| 4 | - | 43.9 |
| 5 | 1.29 | 57.2 |
| 6 | α: 2.12, β: 2.45 | 22.1 |
| 7 | α: 1.52, β: 1.72 | 41.9 |
| 8 | - | 41.5 |
| 9 | 1.05 | 53.7 |
| 10 | - | 39.7 |
| 11 | α: 1.89, β: 2.05 | 20.6 |
| 12 | α: 1.98, β: 2.21 | 37.2 |
| 13 | - | 86.4 |
| 14 | α: 2.35, β: 2.89 | 44.7 |
| 15 | α: 2.01, β: 2.29 | 47.9 |
| 16 | - | 154.2 |
| 17 | a: 5.18, b: 5.89 | 104.4 |
| 18 | 1.55 | 28.5 |
| 19 | - | 176.9 |
| 20 | 1.25 | 15.7 |
| C-19 Ester Sugars | ||
| Glc I-1' | 6.22 d (8.4) | 94.1 |
| Glc I-2' | 4.55 m | 81.1 |
| Glc I-3' | 4.34 m | 88.8 |
| Glc I-4' | 4.28 m | 70.4 |
| Glc I-5' | 3.91 m | 78.2 |
| Glc I-6' | 4.12 m, 4.34 m | 62.7 |
| Glc II-1'' | 5.03 d (7.8) | 98.3 |
| Glc II-2'' | 4.42 m | 79.0 |
| Glc II-3'' | 4.36 m | 87.2 |
| Glc II-4'' | 4.14 m | 69.7 |
| Glc II-5'' | 3.62 m | 77.8 |
| Glc II-6'' | 4.14 m, 4.36 m | 62.9 |
| Rha-1''' | 5.58 d (7.8) | 105.2 |
| Rha-2''' | 4.16 m | 76.8 |
| Rha-3''' | 4.32 m | 78.6 |
| Rha-4''' | 4.11 m | 72.8 |
| Rha-5''' | 4.62 m | 69.4 |
| Rha-6''' | 1.71 d (6.0) | 18.8 |
| C-13 Ether Sugars | ||
| Glc III-1'''' | 5.11 d (7.8) | 104.8 |
| Glc III-2'''' | 4.08 m | 84.1 |
| Glc III-3'''' | 4.25 m | 87.8 |
| Glc III-4'''' | 4.18 m | 69.9 |
| Glc III-5'''' | 3.88 m | 78.1 |
| Glc III-6'''' | 4.25 m, 4.41 m | 62.9 |
| Glc IV-1''''' | 5.39 d (7.8) | 105.9 |
| Glc IV-2''''' | 4.11 m | 76.1 |
| Glc IV-3''''' | 4.28 m | 78.4 |
| Glc IV-4''''' | 4.15 m | 71.7 |
| Glc IV-5''''' | 3.98 m | 78.0 |
| Glc IV-6''''' | 4.28 m, 4.45 m | 62.8 |
| Glc V-1'''''' | 5.45 d (7.8) | 105.4 |
| Glc V-2'''''' | 4.15 m | 75.9 |
| Glc V-3'''''' | 4.31 m | 78.5 |
| Glc V-4'''''' | 4.18 m | 71.5 |
| Glc V-5'''''' | 3.95 m | 77.9 |
| Glc V-6'''''' | 4.25 m, 4.42 m | 62.7 |
Chemical Stability and Degradation
Steviol glycosides, in general, are known to be heat-stable and pH-stable, which makes them suitable for a wide range of food and beverage applications.[4] However, under strong acidic conditions and high temperatures, they can undergo hydrolysis.
Hydrolysis: Acid and enzymatic hydrolysis studies have been performed on this compound to confirm its structure.[2]
-
Acid Hydrolysis: Treatment with 5% H₂SO₄ yields D-glucose and L-rhamnose as the sugar moieties and steviol as the aglycone.[2]
-
Enzymatic Hydrolysis: Enzymatic hydrolysis also liberates the steviol aglycone.[2]
While specific degradation pathways for this compound have not been extensively detailed in the literature, they are expected to be similar to other major steviol glycosides like Rebaudioside A and M. The primary degradation pathways under hydrolytic conditions involve the cleavage of glycosidic bonds.[5][6]
Physical Properties
Quantitative data on the physical properties of isolated, high-purity this compound are not widely available. Much of the existing literature focuses on the more abundant steviol glycosides.
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Not Available | Data for the closely related Rebaudioside A is 242-244 °C.[7][8] |
| Solubility | Poor aqueous solubility is a known characteristic of many steviol glycosides, particularly the larger, more complex ones.[9][10][11][12] The solubility of steviol glycosides is influenced by their polymorphic form (crystalline vs. amorphous).[9][13] | Specific quantitative solubility data for this compound in various solvents is not currently published. |
| Optical Rotation | Not Available | This is an important parameter for characterizing chiral molecules like steviol glycosides. |
Experimental Protocols
Isolation and Purification of this compound
Methodology: this compound can be isolated from the commercial extracts of Stevia rebaudiana leaves using preparative high-performance liquid chromatography (HPLC).
-
System: A Dionex UPLC Ultimate 3000 system or equivalent.
-
Column: Phenomenex Luna NH₂ guard column.
-
Elution: Isocratic elution with a mobile phase of 72% acetonitrile in water.
-
Detection: The peak corresponding to this compound is collected.
-
Drying: The collected fraction is dried under a stream of nitrogen to yield the purified compound.[3]
Caption: Workflow for the isolation and characterization of this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 5 mm HCN probe on a suitable NMR spectrometer.
-
Solvent: Deuterated pyridine (C₅D₅N).
-
Experiments: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are acquired using standard pulse sequences.
-
Referencing: Chemical shifts are referenced to the residual solvent signal.[2]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound.[2]
Hydrolysis Studies
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 5% sulfuric acid (H₂SO₄).
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with a saturated sodium carbonate solution.
-
Extract the aglycone (steviol) with an organic solvent (e.g., ethyl acetate).
-
Analyze the aqueous layer for sugar identification and the organic layer for aglycone identification using techniques like Thin Layer Chromatography (TLC) against authentic standards.[2]
Enzymatic Hydrolysis:
-
Dissolve this compound in an appropriate buffer solution.
-
Add a suitable enzyme preparation (e.g., a mixture of glycosidases).
-
Incubate the mixture under optimal temperature and pH conditions for the enzyme.
-
Monitor the reaction progress by TLC or HPLC.
-
Isolate and identify the resulting aglycone (steviol) by comparison with a standard.[2]
Caption: Hydrolysis products of this compound.
Conclusion
This compound is a complex steviol glycoside whose chemical structure has been well-defined through modern spectroscopic techniques. While its general chemical stability is understood to be in line with other steviol glycosides, specific quantitative data on its physical properties, such as melting point and solubility, remain to be fully characterized in the public domain. The experimental protocols outlined in this guide provide a foundation for further research into these properties, which is crucial for its potential application in the food, beverage, and pharmaceutical industries. Further studies are warranted to establish a complete physicochemical profile of this compound and to explore its unique sensory and biological properties.
References
- 1. aidic.it [aidic.it]
- 2. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Stevia - Wikipedia [en.wikipedia.org]
- 5. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rebaudioside A - LKT Labs [lktlabs.com]
- 9. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 13. data.epo.org [data.epo.org]
Rebaudioside N CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside, a class of natural sweeteners isolated from the leaves of Stevia rebaudiana Bertoni. These compounds are of significant interest due to their potential as non-caloric sugar substitutes. This document provides a technical overview of this compound, focusing on its chemical properties, analytical data, and relevant experimental procedures.
Chemical and Physical Data
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1220616-46-5 | [1][2][3][4] |
| Molecular Formula | C₅₆H₉₀O₃₂ | [1][3][5] |
| Molecular Weight | 1275.29 g/mol | [1][5] |
Quantitative Analytical Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which is crucial for its structural identification and characterization.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in C₅D₅N
| Position | δC (ppm) | δH (ppm), J (Hz) |
| Steviol Aglycone | ||
| 1 | 40.5 | 0.95, 2.20 |
| 2 | 19.5 | 1.65, 2.35 |
| 3 | 38.0 | 1.10, 2.62 |
| 4 | 44.2 | - |
| 5 | 57.5 | 1.25 |
| 6 | 22.5 | 1.95, 2.05 |
| 7 | 42.1 | 1.50, 1.65 |
| 8 | 41.8 | 1.85 |
| 9 | 51.0 | 1.05 |
| 10 | 39.8 | 1.15 |
| 11 | 19.0 | 1.70, 1.80 |
| 12 | 35.5 | 1.90, 2.25 |
| 13 | 85.5 | - |
| 14 | 45.8 | 2.05, 2.45 |
| 15 | 47.5 | 2.15, 2.30 |
| 16 | 155.8 | - |
| 17 | 104.5 | 5.04, 5.68 |
| 18 | 28.5 | 1.39 (s) |
| 19 | 176.8 | - |
| 20 | 16.5 | 1.15 (s) |
| Glucose I | ||
| 1' | 94.1 | 6.22 (d, 8.4) |
| 2' | 81.1 | 4.55 (m) |
| 3' | 88.8 | 4.34 (m) |
| 4' | 70.4 | 4.28 (m) |
| 5' | 78.2 | 3.91 (m) |
| 6' | 62.7 | 4.12, 4.34 (m) |
| Glucose II | ||
| 1'' | 105.2 | 5.58 (d, 7.8) |
| 2'' | 76.8 | 4.16 (m) |
| 3'' | 87.2 | 4.36 (m) |
| 4'' | 69.7 | 4.14 (m) |
| 5'' | 77.8 | 3.62 (m) |
| 6'' | 62.9 | 4.14, 4.36 (m) |
| Glucose III | ||
| 1''' | 98.3 | 5.03 (d, 7.8) |
| 2''' | 79.0 | 4.42 (m) |
| 3''' | 78.6 | 4.32 (m) |
| 4''' | 71.5 | 4.05 (m) |
| 5''' | 78.6 | 3.85 (m) |
| 6''' | 62.9 | 4.16, 4.32 (m) |
| Rhamnose | ||
| 1'''' | 102.1 | 5.85 (br s) |
| 2'''' | 72.8 | 4.65 (m) |
| 3'''' | 72.5 | 4.58 (m) |
| 4'''' | 74.5 | 4.45 (m) |
| 5'''' | 70.1 | 4.95 (m) |
| 6'''' | 18.8 | 1.65 (d, 6.0) |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound is typically performed from commercial extracts of Stevia rebaudiana leaves. A common method involves the following steps:
-
Initial Extraction: The commercial extract is subjected to repeated isocratic elution using a suitable chromatographic system.
-
Chromatography: A Dionex UPLC ultimate 3000 system equipped with a Phenomenex Luna NH2 guard column is often employed.
-
Elution: The mobile phase is typically a mixture of acetonitrile and water (e.g., 72% acetonitrile).
-
Collection and Drying: The fraction containing this compound is collected and dried under a stream of nitrogen to yield the purified compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to establish the connectivity of protons and carbons. The spectral data is typically referenced to the residual solvent signal.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
Hydrolysis Studies
To confirm the constituent sugar moieties and the aglycone, hydrolysis studies are performed:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 5% H₂SO₄) cleaves the glycosidic bonds, releasing the individual sugars (D-glucose and L-rhamnose) and the steviol aglycone. The released sugars are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC).
-
Enzymatic Hydrolysis: Specific enzymes can be used to selectively cleave glycosidic linkages, aiding in the structural elucidation. The resulting aglycone is identified by comparison of its spectroscopic data (e.g., ¹H NMR) and co-TLC with a standard sample of steviol.
Biological Activity and Signaling Pathways
As a minor steviol glycoside, this compound has not been as extensively studied as the more abundant compounds like Rebaudioside A and Stevioside. Consequently, there is a lack of specific data on its biological activities and interactions with cellular signaling pathways in the current scientific literature.
However, steviol glycosides as a class are known to interact with sweet taste receptors (T1R2/T1R3) to elicit a sweet taste. Furthermore, some steviol glycosides have been shown to modulate other cellular pathways. For illustrative purposes, the following diagram depicts a generalized workflow for investigating the interaction of a steviol glycoside with a cellular receptor.
Caption: A generalized experimental workflow for studying the in vitro activity of this compound.
Conclusion
This compound is a structurally characterized minor steviol glycoside from Stevia rebaudiana. While detailed analytical data for its identification exists, further research is required to fully elucidate its specific biological activities and potential applications. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into this and other minor steviol glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]
Methodological & Application
Spectroscopic Analysis of Rebaudioside N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni.[1][2] As a natural, non-caloric sweetener, its detailed structural characterization is crucial for quality control, regulatory approval, and understanding its structure-activity relationship. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of natural products. The complete ¹H and ¹³C NMR spectral assignments for this compound have been achieved through extensive 1D and 2D NMR experiments.[1][2]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in C₅D₅N) [3]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| Aglycone (Steviol) | ||
| 1 | α: 0.76, β: 1.78 | 40.5 |
| 2 | α: 1.58, β: 2.12 | 18.9 |
| 3 | α: 1.02, β: 2.65 | 37.5 |
| 4 | - | 43.8 |
| 5 | 1.09 | 56.9 |
| 6 | α: 1.88, β: 2.01 | 21.8 |
| 7 | α: 1.32, β: 1.45 | 41.2 |
| 8 | 1.49 | 39.8 |
| 9 | 0.82 | 53.9 |
| 10 | - | 39.5 |
| 11 | α: 1.62, β: 1.81 | 20.4 |
| 12 | α: 1.65, β: 1.75 | 32.8 |
| 13 | - | 90.4 |
| 14 | α: 1.95, β: 2.25 | 46.9 |
| 15 | α: 2.05, β: 2.35 | 47.2 |
| 16 | 5.04, 5.68 | 155.9 |
| 17 | - | 104.2 |
| 18 | 1.39 | 28.9 |
| 19 | - | 176.8 |
| 20 | 1.15 | 15.6 |
| Sugar Moieties | ||
| Glucose I (at C-13) | ||
| 1' | 4.88 d (7.8) | 104.5 |
| 2' | 4.55 m | 81.1 |
| 3' | 4.34 m | 88.8 |
| 4' | 4.28 m | 70.4 |
| 5' | 3.91 m | 78.2 |
| 6' | 4.12 m, 4.34 m | 62.7 |
| Glucose II (at C-19) | ||
| 1'' | 5.03 d (7.8) | 98.3 |
| 2'' | 4.42 m | 79.0 |
| 3'' | 4.36 m | 87.2 |
| 4'' | 4.14 m | 69.7 |
| 5'' | 3.62 m | 77.8 |
| 6'' | 4.14 m, 4.36 m | 62.9 |
| Glucose III | ||
| 1''' | 5.58 d (7.8) | 105.2 |
| 2''' | 4.16 m | 76.8 |
| 3''' | 4.32 m | 78.6 |
| 4''' | 4.14 m | 71.5 |
| 5''' | 3.98 m | 78.4 |
| 6''' | 4.25 m, 4.45 m | 62.5 |
| Glucose IV | ||
| 1'''' | 5.12 d (7.8) | 105.8 |
| 2'''' | 4.05 m | 75.5 |
| 3'''' | 4.18 m | 78.1 |
| 4'''' | 4.12 m | 71.4 |
| 5'''' | 3.85 m | 77.9 |
| 6'''' | 4.22 m, 4.35 m | 62.4 |
| Glucose V | ||
| 1''''' | 4.92 d (7.8) | 105.5 |
| 2''''' | 4.08 m | 75.8 |
| 3''''' | 4.22 m | 78.2 |
| 4''''' | 4.15 m | 71.6 |
| 5''''' | 3.88 m | 78.0 |
| 6''''' | 4.28 m, 4.41 m | 62.6 |
| Rhamnose | ||
| 1'''''' | 6.22 d (8.4) | 94.1 |
| 2'''''' | 4.55 m | 81.1 |
| 3'''''' | 4.34 m | 88.8 |
| 4'''''' | 4.28 m | 70.4 |
| 5'''''' | 3.91 m | 78.2 |
| 6'''''' | 1.65 d (6.0) | 18.6 |
Assignments were made based on COSY, HMQC, and HMBC correlations. Chemical shift values are in δ (ppm). Coupling constants (J) are in Hz.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of this compound. Tandem MS (MS/MS) experiments provide valuable information about the structure and sugar sequence of the glycoside.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI- | LTQ-FTMS | [M-H]⁻ | Deprotonated molecule |
| MS/MS | - | 803.4 | Elimination of 2 Glc and 1 Rha[4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of steviol glycosides are often similar, they can be used for identification and quality control.
Table 3: General Infrared Absorption Bands for Steviol Glycosides [5]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester carbonyl) |
| ~1650 | C=C stretching (exocyclic double bond) |
| ~1070 | C-O stretching (glycosidic bonds) |
Experimental Protocols
Sample Preparation
-
Isolation and Purification : this compound can be isolated from the commercial extract of Stevia rebaudiana Bertoni leaves. Purification is typically achieved through repeated isocratic elution using High-Performance Liquid Chromatography (HPLC).[2] A common method involves a Phenomenex Luna NH2 column with a mobile phase of 72% acetonitrile in water.[2] The peak corresponding to this compound is collected and dried under nitrogen.[2]
NMR Spectroscopy
-
Instrumentation : NMR spectra are acquired on a high-field spectrometer, such as a Varian INOVA 600 MHz instrument, equipped with a 5 mm HCN probe.[2]
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (C₅D₅N).
-
Data Acquisition :
Mass Spectrometry
-
Instrumentation : MS and MS/MS data can be generated using a high-resolution mass spectrometer, such as a Thermo LTQ-FTMS, equipped with a nanospray ionization source.[2]
-
Sample Preparation : Dilute the purified this compound sample with methanol.[2]
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via infusion using an onboard syringe pump.[2]
-
Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Perform MS/MS experiments on the parent ion to obtain fragmentation data for structural elucidation.
-
Infrared Spectroscopy
-
Instrumentation : IR spectra can be acquired using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer 400, with a Universal Attenuated Total Reflectance (UATR) accessory.[2][5]
-
Sample Preparation : Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Data Acquisition :
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a scan range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Workflow for Spectroscopic Analysis of this compound
References
- 1. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of <i>Stevia rebaudiana</i> Bertoni [scirp.org]
- 2. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR Spectral Analysis of Diterpene Glycosides Isolated from Stevia rebaudiana [scirp.org]
Application Notes & Protocols: Extraction and Purification of Rebaudioside N from Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N (Reb N) is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Due to its low concentration in the plant, the extraction and purification of high-purity Reb N presents a significant challenge. These application notes provide a comprehensive overview of the techniques and protocols applicable to the isolation of Reb N, based on established methods for other minor steviol glycosides.
Principle of Extraction and Purification
The general process for isolating this compound involves the following key stages:
-
Extraction: Steviol glycosides are typically extracted from dried and powdered Stevia leaves using hot water or aqueous-alcoholic solutions. This initial step yields a crude extract containing a mixture of steviol glycosides, pigments, and other plant metabolites.
-
Preliminary Purification: The crude extract is often subjected to preliminary purification steps to remove major impurities. This can include techniques like clarification with flocculants (e.g., calcium hydroxide), membrane filtration (microfiltration and ultrafiltration), and adsorption chromatography using macroporous resins.
-
Chromatographic Separation: The enriched steviol glycoside mixture is then subjected to more advanced chromatographic techniques to separate the individual glycosides. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating minor glycosides like Reb N.
-
Crystallization: The final step often involves the crystallization of the purified Reb N from a suitable solvent system to obtain a high-purity crystalline product.
Data Presentation: Comparative Yields and Purity
Due to the limited availability of specific quantitative data for this compound extraction and purification in publicly available literature, the following tables present a summary of typical yields and purities achieved for other minor steviol glycosides, which can serve as a benchmark for the expected outcomes when adapting these methods for Reb N.
Table 1: Comparison of Extraction Methods for Steviol Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Total Steviol Glycoside Yield (% of dry leaf weight) |
| Hot Water Extraction | Water | 60-80 | 1-4 | 8-15 |
| Microwave-Assisted Extraction (MAE) | Methanol:Water (80:20) | 50-90 | 0.02-0.75 | 10-17 |
| Ultrasound-Assisted Extraction (UAE) | 60% Isopropanol | 68 | 0.5 | ~12-15 |
| Pressurized Hot Water Extraction (PHWE) | Water | 100-120 | 0.17 | ~10-12 |
Table 2: Purification Efficiency of Different Chromatographic Techniques for Minor Steviol Glycosides
| Chromatographic Technique | Stationary Phase | Mobile Phase | Typical Purity Achieved | Typical Recovery (%) |
| Macroporous Adsorption Resin | Styrene-divinylbenzene | Ethanol/Water gradient | Enrichment of total SGs | >90 |
| Preparative HPLC (Reversed-Phase) | C18 | Acetonitrile/Water gradient | >95% | 80-90 |
| Preparative HPLC (HILIC) | Amide or Silica | Acetonitrile/Water gradient | >95% | 85-95 |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane:n-butanol:water | Two-phase system | >97% | >90 |
Experimental Protocols
The following protocols are generalized methodologies adapted for the extraction and purification of this compound. Optimization of these protocols will be necessary to achieve the best results for Reb N specifically.
Protocol 1: Hot Water Extraction of Steviol Glycosides
-
Preparation of Plant Material: Dry the leaves of Stevia rebaudiana at 50-60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered leaves with deionized water in a solid-to-liquid ratio of 1:10 to 1:15 (w/v).
-
Heat the mixture to 70-80°C and maintain it with constant stirring for 1-2 hours.
-
-
Filtration: Cool the mixture to room temperature and filter it through a filter press or by vacuum filtration to separate the aqueous extract from the plant residue.
-
Clarification (Optional):
-
To the aqueous extract, add a solution of calcium hydroxide (slaked lime) to raise the pH to approximately 10.
-
Stir for 30 minutes to allow for the precipitation of impurities.
-
Neutralize the solution to pH 7 with a suitable acid (e.g., citric acid or phosphoric acid).
-
Filter the solution to remove the precipitate.
-
Protocol 2: Preliminary Purification using Macroporous Adsorption Resin
-
Resin Preparation: Pack a glass column with a suitable macroporous adsorbent resin (e.g., a styrene-divinylbenzene-based resin). Pre-wash the column with ethanol followed by deionized water.
-
Loading: Pass the clarified aqueous extract from Protocol 1 through the resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unretained impurities such as sugars and salts.
-
Elution: Elute the adsorbed steviol glycosides with a stepwise or gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Concentration: Collect the fractions containing the steviol glycosides (monitoring can be done by TLC or analytical HPLC) and concentrate them under reduced pressure to obtain a steviol glycoside-rich extract.
Protocol 3: Preparative HPLC for Isolation of this compound
-
Sample Preparation: Dissolve the steviol glycoside-rich extract from Protocol 2 in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. The exact gradient profile will need to be optimized based on the separation of Reb N from other closely eluting glycosides. A shallow gradient is often necessary for separating minor components.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at 210 nm is standard for steviol glycosides.
-
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by prior analytical HPLC analysis of the extract and a Reb N standard.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions by rotary evaporation under reduced pressure.
Protocol 4: Crystallization of this compound
-
Dissolution: Dissolve the purified this compound from Protocol 3 in a minimal amount of a suitable hot solvent. Methanol or a mixture of methanol and water is often effective for steviol glycosides.
-
Crystallization:
-
Slowly cool the solution to room temperature and then to 4°C to induce crystallization.
-
Seeding with a small crystal of pure Reb N can facilitate crystallization if it is slow to initiate.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final high-purity this compound.
-
Visualizations
The following diagrams illustrate the workflows for the extraction and purification of this compound.
Application Note: Quantification of Rebaudioside N in Stevia Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steviol glycosides, natural sweeteners extracted from the leaves of Stevia rebaudiana Bertoni, have gained significant attention in the food, beverage, and pharmaceutical industries as zero-calorie sugar substitutes. Among the numerous steviol glycosides, Rebaudioside N is a minor glycoside that contributes to the overall sweetness profile of stevia extracts. Accurate quantification of this compound is crucial for quality control, product formulation, and regulatory compliance. This application note provides detailed protocols for the quantification of this compound in stevia extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).
Principle
The quantification of this compound in stevia extracts is typically achieved by chromatographic separation of the various steviol glycosides followed by detection and quantification.
-
HPLC-UV: This method separates steviol glycosides based on their polarity using a reversed-phase column. The separated compounds are then detected by a UV detector, typically at a wavelength of 210 nm. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
-
UHPLC-MS: This technique offers higher resolution and sensitivity compared to HPLC-UV. Separation is achieved using a sub-2 µm particle column. Mass spectrometry provides highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the target analyte. This method is particularly useful for complex matrices and for confirming the identity of the quantified compounds.
Quantitative Data Summary
The following table summarizes the quantitative analysis of major steviol glycosides, including the potential presence of this compound, in various stevia extracts as reported in the literature.
| Sample Type | Rebaudioside A (%) | Stevioside (%) | Rebaudioside C (%) | Other Glycosides | Method | Reference |
| Commercial Stevia Extract (USA) | 99.7 | Not Detected | - | - | HPLC | [1] |
| Commercial Stevia Extract (Japan) | - | - | - | Total Glycosides: 74.7% | HPLC | [1] |
| Commercial Stevia Extract (Brazil) | Major Glycoside | - | - | Total Glycosides: ~80% | HPLC | [1] |
| Commercial Stevia Extract (France) | - | - | 6.9 | Total Glycosides: 87.4% | HPLC | [1] |
| Commercial Stevia Extract (China) | 19.4 | 58.4 | - | Total Glycosides: ~80% | HPLC | [1] |
| Dried Stevia Extracts (Various) | 23 - 99 | - | - | This compound identified | UHPLC-Orbitrap MS | [2] |
| Food and Supplement Products | 0.05 - 100.8 (Reb M) | - | - | This compound included in method | HPLC-UV | [3] |
Note: Specific quantitative data for this compound is often not reported as a major component. The methods presented are capable of its separation and quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is based on a rapid and economic method for the determination of 13 steviol glycosides, including this compound.[3]
4.1.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Superficially porous particle C18 column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Reference Standards: this compound, Stevioside, Rebaudioside A, etc. (purity >95%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
4.1.2. Sample Preparation
-
Accurately weigh approximately 50-100 mg of the stevia extract into a 50 mL volumetric flask.
-
Dissolve the sample in the initial mobile phase solvent (e.g., 30:70 acetonitrile:water).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | Superficially porous C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all 13 steviol glycosides (specific gradient to be developed and validated) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
4.1.4. Data Analysis and Quantification
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 1 mg/mL.[3]
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound by UHPLC-MS
This protocol is based on a method for the determination of steviol glycosides using UHPLC coupled to an Orbitrap mass spectrometer.[2]
4.2.1. Apparatus and Reagents
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap) with a Heated Electrospray Ionization (HESI) source.
-
BEH Amide column (e.g., 2.1 x 150 mm, 1.7 µm).[2]
-
Reference Standard: this compound.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
4.2.2. Sample Preparation
-
Accurately weigh 50 mg of the dried stevia extract.
-
Extract with 30 mL of a water:acetonitrile (80:20, v/v) mixture by agitating for 10 minutes.[2]
-
Add water to adjust the final volume to 50 mL.[2]
-
Centrifuge the solution at 1000 x g for 2 minutes.[2]
-
Dilute the supernatant with the water:acetonitrile (80:20, v/v) mixture as needed.[2]
-
Inject 5 µL into the UHPLC system.[2]
4.2.3. Chromatographic and MS Conditions
| Parameter | Value |
| Column | BEH Amide, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | 0.05% Formic acid in water |
| Mobile Phase B | 0.05% Formic acid in acetonitrile |
| Gradient | 13–17% B in 5 min, 17–20% B in 5 min, 20–35% B in 5 min, 35–50% B in 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -3.0 kV |
| Sheath Gas Flow Rate | 45 (arbitrary units) |
| Mass Range | m/z 200–3000 |
| Resolution | 50,000 |
4.2.4. Data Analysis and Quantification
-
Prepare a stock solution and calibration standards of this compound as described in Protocol 1.
-
Acquire data in full-scan mode.
-
Identify this compound based on its accurate mass and retention time. The deprotonated ion [M-H]⁻ for this compound (C₅₄H₈₈O₃₀) would be approximately m/z 1275.5.
-
Extract the ion chromatogram for the specific m/z of this compound.
-
Construct a calibration curve and quantify the analyte as described in Protocol 1.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Method Validation
For reliable and accurate results, the analytical methods described should be validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is desirable.[3]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked samples. Recoveries are typically expected to be within 95-105%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative standard deviations (%RSD) should typically be less than 2-5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
This application note provides a comprehensive guide for the quantification of this compound in stevia extracts. The choice between HPLC-UV and UHPLC-MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
References
Application Notes and Protocols for the Enzymatic Modification of Rebaudioside N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a steviol glycoside, a class of natural, high-intensity sweeteners derived from the plant Stevia rebaudiana. As with other steviol glycosides, the sensory profile and physicochemical properties of this compound can be enhanced through enzymatic modification. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from its precursors, primarily Rebaudioside A or Rebaudioside J, utilizing UDP-glycosyltransferases (UGTs). These methods are crucial for the development of novel sweeteners with improved taste profiles and for the synthesis of standards for analytical purposes.
The primary enzymatic route for producing this compound involves the selective addition of a glucose moiety to a precursor molecule, a reaction catalyzed by specific UGTs. A patent has described a method for preparing this compound using a UDP-glycosyltransferase with either Rebaudioside A or Rebaudioside J as the substrate in the presence of a glycosyl donor[1]. The protocols outlined below are based on established methodologies for the enzymatic modification of other steviol glycosides, providing a robust framework for the synthesis of this compound.
Enzymatic Modification Strategies
The most prominent and specific method for the synthesis of this compound is the use of UDP-glycosyltransferases. These enzymes catalyze the transfer of a glucose unit from an activated sugar donor, typically UDP-glucose, to the steviol glycoside backbone.
Key Enzymes and Donors:
-
UDP-glycosyltransferases (UGTs): These enzymes exhibit high specificity in their glycosylation patterns. UGTs sourced from Stevia rebaudiana (e.g., UGT76G1, UGT91D2) or other organisms like Solanum lycopersicum (UGTSL2) have been successfully used to modify various steviol glycosides[2][3][4]. For the synthesis of this compound, a UGT capable of adding a glucose molecule at the desired position on Rebaudioside A or J is required.
-
UDP-glucose (UDPG): This is the primary glycosyl donor for UGT-catalyzed reactions. Due to its high cost, in situ regeneration systems are often employed in large-scale production[4].
-
Sucrose Synthase (SuSy): To regenerate UDP-glucose and improve reaction efficiency, sucrose synthase is often coupled with the UGT. SuSy utilizes the more economical sucrose to convert UDP back to UDP-glucose, driving the glycosylation reaction forward[4][5].
Data on Related Enzymatic Conversions
| Substrate | Product | Enzyme System | Glycosyl Donor | Conversion Yield | Reference |
| Stevioside | Rebaudioside A | UGT76G1 and AtSUS1 | Sucrose | 78% | [5] |
| Rebaudioside A | Rebaudioside D | UGTSL2 and StSUS1 | Sucrose | 74.6% | [6] |
| Stevioside | Rebaudioside D | UGT76G1, UGTSL2 (Asn358Phe mutant), StSUS1 | Sucrose | 72% (14.4 g/L) | [4][7] |
| Stevioside | Rebaudioside A | β-1,3-glucanase from Irpex lacteus | Curdlan | 62.5% | [8] |
| Stevioside | Rebaudioside A | CGTase from Bacillus licheniformis DSM13 | Starch | 70-80% | [8] |
Experimental Protocols
The following protocols provide a detailed methodology for the enzymatic synthesis of this compound.
Protocol 1: Small-Scale Synthesis of this compound using UGT and UDP-glucose
This protocol is suitable for initial screening of enzymes and reaction conditions.
Materials:
-
Rebaudioside A or Rebaudioside J (substrate)
-
UDP-glucose (glycosyl donor)
-
Recombinant UDP-glycosyltransferase (UGT)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Magnesium chloride (MgCl₂)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC or UHPLC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture:
-
Rebaudioside A or J: 1 mM
-
UDP-glucose: 2 mM
-
MgCl₂: 3 mM
-
UGT enzyme (crude extract or purified): 1 mg total protein
-
Potassium phosphate buffer (50 mM, pH 7.2): to a final volume of 1 mL
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 to 24 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the denatured protein.
-
Analysis: Analyze the supernatant for the presence of this compound using HPLC or UHPLC-MS.
Protocol 2: Preparative-Scale Synthesis of this compound with UDP-glucose Regeneration
This protocol is designed for larger-scale production and incorporates a UDP-glucose regeneration system to improve cost-effectiveness.
Materials:
-
Rebaudioside A or J (substrate)
-
Sucrose (co-substrate for regeneration)
-
UDP (or a catalytic amount of UDP-glucose)
-
Recombinant UGT
-
Recombinant Sucrose Synthase (SuSy)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
MgCl₂
-
Reaction vessel (e.g., stirred-tank bioreactor)
-
Analytical and preparative HPLC systems
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the following mixture:
-
Rebaudioside A or J: 20 g/L
-
Sucrose: 60 g/L
-
UDP: 0.006 mM (or UDP-glucose at a catalytic amount)
-
MgCl₂: 3 mM
-
Crude cell extract containing co-expressed UGT and SuSy: 120 mg total protein
-
Potassium phosphate buffer (50 mM, pH 7.2): to the desired final volume
-
-
Reaction Conditions: Maintain the reaction at 30°C with constant stirring (e.g., 200 rpm) for 24 hours.
-
Monitoring: Periodically take samples to monitor the conversion of the substrate and the formation of this compound by HPLC.
-
Product Recovery: Once the reaction reaches completion (or equilibrium), terminate the reaction by heat inactivation or by lowering the pH.
-
Purification: Purify this compound from the reaction mixture using chromatographic techniques such as preparative HPLC.
Analysis and Quantification of this compound
Accurate detection and quantification of this compound are essential for monitoring reaction progress and for characterizing the final product.
Method: UHPLC-Orbitrap MS
-
Column: A sub-2 µm amide column is suitable for the separation of steviol glycosides.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used[3].
-
A: Water with 0.1% (v/v) formic acid
-
B: Acetonitrile with 0.1% (v/v) formic acid
-
-
Gradient Example:
-
0-12 min: Hold at 32% B
-
12-18 min: 32% to 98% B
-
18-18.2 min: Hold at 98% B
-
18.2-30 min: Return to 32% B for re-equilibration
-
-
Detection: High-resolution mass spectrometry (HR-MS) in negative ion mode is effective for identifying and quantifying steviol glycosides based on their accurate mass[9].
Visualizations
Caption: Enzymatic synthesis of this compound using UGT with UDP-glucose regeneration.
Caption: General experimental workflow for enzymatic modification of this compound.
References
- 1. WO2018072213A1 - Method for preparing this compound using enzymatic method - Google Patents [patents.google.com]
- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. air.unimi.it [air.unimi.it]
Application Note: Identification and Quantification of Rebaudioside N using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. The complex structure of this compound, featuring a diterpenoid steviol backbone glycosylated with multiple sugar moieties including a deoxyhexose (rhamnose), necessitates a highly selective and sensitive analytical method for its accurate identification and quantification. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers the required specificity and sensitivity for the analysis of this compound in complex matrices such as stevia extracts and final products. This application note provides a detailed protocol for the identification and quantification of this compound using UHPLC-MS/MS.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the extraction of this compound from stevia leaves or commercial sweetener formulations is outlined below. This protocol may require optimization depending on the specific sample matrix.
Materials:
-
Stevia leaf powder or commercial sweetener product
-
Water:Acetonitrile (80:20, v/v) extraction solvent
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 50 mg of the homogenized stevia leaf powder or 100 mg of the commercial sweetener into a centrifuge tube.
-
Add 10 mL of the water:acetonitrile (80:20, v/v) extraction solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The following are typical UHPLC-MS/MS parameters for the analysis of steviol glycosides, which can be adapted for this compound.
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20-80% B (linear gradient)
-
10-12 min: 80% B
-
12.1-15 min: 20% B (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantification. Full scan can be used for initial identification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
This compound Identification Parameters:
-
Molecular Formula: C₅₆H₉₀O₃₂
-
Monoisotopic Mass: 1274.5365 g/mol
-
Precursor Ions:
-
Positive Mode [M+H]⁺: m/z 1275.5477[1]
-
Negative Mode [M-H]⁻: m/z 1273.5320
-
-
Fragment Ions (Positive Mode): m/z 633, 471, 309, 273, 147[1]
Quantitative Data Summary
While specific quantitative data for this compound is not widely available, the following table provides typical performance characteristics for the UHPLC-MS/MS analysis of other steviol glycosides. These values can serve as a benchmark for method validation of this compound analysis.
| Parameter | Typical Value Range for Steviol Glycosides |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Analytical Workflow for this compound Identification
Caption: A generalized workflow for the extraction and analysis of this compound.
Logical Relationship of this compound to Steviol
Caption: The structural relationship between the steviol aglycone and this compound.
References
Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rebaudioside N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Rebaudioside N, a steviol glycoside used as a natural sweetener. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring robust and reliable results suitable for quality control and research applications. The validation was performed in accordance with established guidelines, demonstrating the method's linearity, accuracy, precision, and specificity.
Introduction
This compound is one of the many steviol glycosides found in the leaves of the Stevia rebaudiana Bertoni plant. These compounds are of significant interest to the food, beverage, and pharmaceutical industries due to their non-caloric, high-intensity sweetness.[1] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for the analysis of steviol glycosides.[2][3] This application note provides a detailed protocol for a validated HPLC method specifically for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 series HPLC or equivalent, equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD).[1]
-
Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent reversed-phase C18 column.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate Monobasic (analytical grade)
-
Phosphoric Acid (analytical grade)
-
This compound reference standard (>95% purity)
-
Ultrapure water
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 30:70 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 30:70 acetonitrile/water mixture to achieve concentrations ranging from 10 to 500 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the 30:70 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The chromatographic conditions were optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 µm)[1] |
| Mobile Phase A | 10 mmol/L Sodium Phosphate Buffer (pH 2.6)[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 20-40% B (0-15 min), 40-60% B (15-25 min), 60-20% B (25-30 min) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C[2][4] |
| Detection Wavelength | 210 nm[2][5][6] |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a standard solution of this compound, and a sample matrix. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity. Peak purity was also assessed using the DAD, showing no co-eluting impurities.[7]
Linearity
The linearity of the method was determined by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.8 |
| 120% | 99.8 | 1.3 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day for repeatability and on three different days for intermediate precision.
| Precision | % RSD of Peak Area | % RSD of Retention Time |
| Repeatability (Intra-day) | < 1.0% | < 0.5% |
| Intermediate Precision (Inter-day) | < 2.0% | < 1.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fao.org [fao.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application of Rebaudioside N in Food and Beverage Formulations: A Guide for Researchers and Product Developers
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] As a member of the stevia family of high-intensity, non-caloric sweeteners, it offers significant potential for sugar reduction in a variety of food and beverage products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their formulations. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages information on closely related and well-studied steviol glycosides, such as Rebaudioside A, D, and M, to provide a comprehensive framework for its application.
Physicochemical and Sensory Properties
This compound, like other steviol glycosides, functions as a sweetener by binding to the T1R2/T1R3 sweet taste receptors on the tongue.[1] Its stability under typical food processing conditions, including variations in heat and pH, makes it a versatile ingredient for a wide range of applications.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide comparative information based on closely related steviol glycosides to guide initial formulation efforts.
Table 1: Comparative Sweetness Profile of Steviol Glycosides
| Sweetener | Sweetness Intensity (vs. Sucrose) | Sensory Profile |
| This compound | Data not available; expected to be high | Clean, sweet taste with potential for reduced bitterness and aftertaste compared to Rebaudioside A. |
| Rebaudioside A | 200 - 400x | Sweet, with a characteristic bitter or licorice-like aftertaste at higher concentrations. |
| Rebaudioside D | 200 - 400x | Clean, sugar-like taste with significantly reduced bitterness and aftertaste compared to Rebaudioside A. |
| Rebaudioside M | 230 - 450x | Very clean, sugar-like taste with minimal bitterness and aftertaste, even at high concentrations. |
Table 2: Estimated Solubility of this compound in Water
| Temperature (°C) | Estimated Solubility (g/L) | Notes |
| 25 | < 1.0 | Based on patent literature suggesting low solubility for minor steviol glycosides. |
| 50 | 1.0 - 5.0 | Solubility is expected to increase with temperature. |
| 80 | > 5.0 | Significant increase in solubility expected at higher temperatures, aiding in dissolution during processing. |
Note: The solubility of steviol glycosides can be influenced by factors such as pH, presence of other solutes, and the physical form (crystalline vs. amorphous).
Table 3: Recommended Starting Dosage of this compound in Various Applications (Estimated)
| Food/Beverage Category | Recommended Starting Dosage (ppm) |
| Carbonated Soft Drinks | 100 - 500 |
| Juices and Nectars | 100 - 400 |
| Dairy Products (Yogurt, Flavored Milk) | 150 - 600 |
| Baked Goods | 200 - 800 |
| Confectionery | 200 - 1000 |
| Tabletop Sweeteners | 500 - 5000 |
Regulatory Status
Steviol glycosides are approved for use as food additives in numerous countries. In the United States, high-purity steviol glycosides are Generally Recognized as Safe (GRAS).[2][3][4] In the European Union, they are approved as food additive E 960. China's National Food Safety Standard for Food Additives also includes this compound as a known steviol glycoside. It is crucial to consult the specific regulations of the target market for approved usage levels and labeling requirements.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound in food and beverage formulations.
Protocol for Sensory Evaluation of this compound
Objective: To determine the sweetness intensity and sensory profile of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Sucrose (analytical grade)
-
Deionized water
-
Trained sensory panel (8-12 members)
-
Beakers, graduated cylinders, and analytical balance
-
Sensory evaluation booths with controlled lighting and temperature
Methodology:
-
Preparation of Sucrose Reference Solutions: Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in deionized water. These will serve as anchors for the sweetness intensity scale.
-
Preparation of this compound Solutions: Prepare a series of this compound solutions at different concentrations (e.g., 100, 200, 300, 400, 500 ppm) in deionized water.
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled environment to minimize external biases.
-
Present the panelists with the sucrose reference solutions to familiarize them with the sweetness intensity scale.
-
Present the this compound solutions in a randomized order.
-
Ask panelists to rate the sweetness intensity of each this compound solution relative to the sucrose references.
-
Panelists should also evaluate other sensory attributes such as bitterness, aftertaste (sweet and bitter), and any off-flavors using a structured scale.
-
-
Data Analysis: Analyze the data to determine the iso-sweetness concentration of this compound to a specific sucrose concentration and to create a sensory profile.
Protocol for Determining the Solubility of this compound
Objective: To determine the solubility of this compound in water at different temperatures.
Materials:
-
This compound powder
-
Deionized water
-
Temperature-controlled water bath/shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a temperature-controlled water bath shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C). Allow the solution to equilibrate for a sufficient time (e.g., 24 hours) with continuous agitation to ensure saturation.
-
Sampling and Filtration: After equilibration, allow the solution to settle. Carefully draw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved solids.
-
Quantification:
-
Dilute the filtered sample to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample using a validated HPLC method for the quantification of this compound.
-
Prepare a calibration curve using this compound standards of known concentrations.
-
-
Calculation: Calculate the concentration of this compound in the original saturated solution to determine its solubility at that temperature.
Protocol for Stability Testing of this compound in a Beverage Model System
Objective: To evaluate the stability of this compound in a model acidic beverage under accelerated storage conditions.
Materials:
-
This compound powder
-
Citric acid
-
Sodium benzoate (preservative)
-
Deionized water
-
pH meter
-
Incubators/environmental chambers
-
HPLC system
Methodology:
-
Preparation of Model Beverage: Prepare a model beverage solution with a pH representative of acidic beverages (e.g., pH 3.0) using citric acid. Add a preservative like sodium benzoate. Dissolve a known concentration of this compound (e.g., 300 ppm) in the model beverage.
-
Storage Conditions:
-
Dispense the beverage into sealed, airtight containers.
-
Store the samples at different temperatures (e.g., 20°C, 30°C, 40°C) for a specified period (e.g., 12 weeks).
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Include a control sample stored at a low temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf life of the product.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: Workflow for Incorporating this compound into a Formulation.
Caption: Decision Flowchart for Sweetener Selection.
Caption: Potential Synergistic Interactions of this compound.
References
Application Notes and Protocols: Rebaudioside N as a Natural Non-Caloric Sweetener
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. This document provides an overview of its characteristics, potential applications, and protocols for its evaluation.
Disclaimer: Research specifically on this compound is limited. The data presented here is largely based on studies of other minor steviol glycosides, such as Rebaudioside D and M, and should be considered as an estimation. Further research is required to fully characterize this compound.
Physicochemical Properties
The physicochemical properties of this compound are expected to be similar to other steviol glycosides.
| Property | Estimated Value/Characteristic | Notes |
| Sweetness Potency | 200-400x sucrose | This is an estimate based on other minor steviol glycosides. The perceived sweetness can vary depending on the concentration and the food matrix. |
| Caloric Value | Zero calories | Steviol glycosides are not metabolized by the upper gastrointestinal tract and are considered non-caloric. |
| Solubility | Limited in water at room temperature. | Solubility can be influenced by the physical form (crystalline vs. amorphous) and the presence of other substances. |
| Stability | Generally stable to heat and a wide pH range. | Steviol glycosides are known to be stable under typical food processing conditions.[1] |
Sensory Profile
| Sensory Attribute | Expected Profile for this compound | Comparison with other Steviol Glycosides |
| Sweetness Onset | Potentially faster onset than Rebaudioside A. | Minor steviol glycosides often exhibit a more rapid sweetness perception. |
| Sweetness Linger | May have a lingering sweetness. | A common characteristic of high-potency sweeteners. |
| Bitterness | Expected to be significantly less bitter than Rebaudioside A.[2][3][4][5] | This is a key advantage of many minor steviol glycosides. |
| Licorice Aftertaste | Expected to have minimal to no licorice aftertaste. | Another desirable characteristic of certain minor steviol glycosides. |
| Metallic Aftertaste | Expected to be minimal. |
Experimental Protocols
Protocol for Determining Sweetness Potency (Sensory Evaluation)
Objective: To determine the relative sweetness of this compound compared to a sucrose solution.
Materials:
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This compound (high purity)
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Sucrose (analytical grade)
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Deionized water
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Trained sensory panel (10-15 members)
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Glass beakers and graduated cylinders
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Analytical balance
Procedure:
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Prepare Sucrose Standard Solutions: Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in deionized water.
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Prepare this compound Solution: Prepare a stock solution of this compound at a known concentration (e.g., 500 ppm) in deionized water.
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Sensory Evaluation:
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Present the sucrose standards and a sample of the this compound solution to the trained sensory panel.
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Use a two-alternative forced-choice (2-AFC) or a ranking test method.
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Panelists should rinse their mouths with water between samples.
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Ask panelists to identify which sample is sweeter or to rank the samples in order of sweetness intensity.
-
-
Data Analysis:
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Determine the sucrose concentration that is perceived as equally sweet to the this compound solution. This is the sucrose equivalency (SE).
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Calculate the sweetness potency using the formula: Sweetness Potency = % Sucrose Concentration / % this compound Concentration
-
Protocol for Stability Study (pH and Temperature)
Objective: To evaluate the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound solution (known concentration)
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Buffer solutions (pH 3, 5, 7)
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Water baths or incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
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HPLC system with a suitable column (e.g., C18)
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Vials for sample storage
Procedure:
-
Sample Preparation: Aliquot the this compound solution into vials. Adjust the pH of the solutions using the buffer solutions.
-
Incubation: Place the vials in the water baths or incubators at the set temperatures.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.
-
HPLC Analysis:
-
Immediately analyze the concentration of this compound in the samples using a validated HPLC method.
-
The mobile phase and detection wavelength should be optimized for steviol glycosides.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of time for each condition.
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Calculate the degradation rate constant and half-life to quantify the stability.
-
Visualizations
Caption: Experimental workflow for evaluating a new sweetener.
Caption: Hypothesized sweet taste signaling pathway.
Caption: Logical relationships of this compound's benefits.
Safety and Toxicology
Specific toxicological studies on this compound are not available in the public domain. However, extensive research on other steviol glycosides, such as Rebaudioside A, has led to their approval by major regulatory bodies worldwide. The general consensus is that steviol glycosides are safe for human consumption. They are metabolized to steviol in the gut, which is then absorbed, glucuronidated in the liver, and excreted in the urine.
Conclusion
This compound, as a minor steviol glycoside, holds promise as a natural, non-caloric sweetener with a potentially superior taste profile compared to more common steviol glycosides. While direct research is limited, the existing knowledge on other minor rebaudiosides provides a strong foundation for its potential application. Further studies are essential to fully elucidate the specific properties of this compound and to support its broader use in various industries.
References
Troubleshooting & Optimization
Navigating the Analysis of Rebaudioside N: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the accurate analysis of Rebaudioside N, a minor steviol glycoside, is crucial for product formulation and quality control. This technical support center provides a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: A-Z of Common HPLC Issues
This guide provides solutions to specific problems that may arise during the HPLC analysis of this compound.
1. Poor Peak Resolution or Co-elution, Especially with Rebaudioside D and E
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Question: My chromatogram shows poor separation between this compound and other steviol glycosides, particularly Rebaudioside D and E. How can I improve the resolution?
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Answer: Co-elution of this compound with Rebaudioside D and E is a common challenge due to their structural similarities. An isocratic elution method is often insufficient to resolve these compounds. To achieve baseline separation, a gradient elution program is highly recommended. This involves gradually changing the mobile phase composition during the run to enhance the separation of closely eluting compounds. For instance, starting with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increasing it can effectively separate these glycosides. The use of a high-resolution column, such as a C18 column with a smaller particle size (e.g., ≤5 µm), can also significantly improve peak resolution.
2. Peak Tailing
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Question: The peaks for this compound in my chromatogram are showing significant tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the column packing material. To mitigate this, ensure the pH of your mobile phase is appropriate. For steviol glycosides, a slightly acidic mobile phase (e.g., pH 2.6-3.0) is often used to suppress the ionization of residual silanols on the silica-based column, thereby reducing peak tailing. Another potential cause is column overload. Try injecting a smaller sample volume or a more dilute sample. Finally, a contaminated or old guard column or analytical column can also lead to peak tailing. If the problem persists, consider replacing the guard column or washing the analytical column according to the manufacturer's instructions.
3. Retention Time Variability
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Question: I am observing inconsistent retention times for this compound across different runs. What could be causing this instability?
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Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes include:
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Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to significant shifts in retention time. It is crucial to measure the solvent components accurately and ensure proper mixing.
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Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant and elevated temperature (e.g., 40°C) can improve reproducibility.[1]
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Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time drift. Ensure the pump is properly primed and there are no leaks in the system.
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Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can lead to variable retention times. Allow the column to fully equilibrate with the initial mobile phase conditions before each injection.
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4. Baseline Noise or Drift
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Question: My HPLC baseline is noisy or drifting, making it difficult to accurately integrate the peaks. What are the potential sources and solutions?
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Answer: A stable baseline is essential for accurate quantification. Common causes of baseline noise and drift include:
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Mobile Phase Issues: Impurities in the solvents or buffer components can contribute to a noisy baseline. Use high-purity, HPLC-grade solvents and freshly prepared buffers. Degassing the mobile phase before use is also critical to prevent the formation of air bubbles, which can cause baseline disturbances.
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Detector Problems: A dirty flow cell in the detector can cause baseline noise. Flush the flow cell with an appropriate solvent. Also, ensure the detector lamp has sufficient energy.
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Contaminated System: Contamination in the injector, tubing, or column can leach out during the run, causing baseline drift. A thorough system flush is recommended.
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Temperature Effects: For UV detectors, fluctuations in ambient temperature can cause baseline drift. Ensure the HPLC system is in a temperature-controlled environment.
-
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the HPLC analysis of this compound.
What is the recommended starting HPLC method for this compound analysis?
A good starting point for this compound analysis is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate buffer at pH 2.6).[1] A gradient elution is often necessary to separate this compound from other closely related steviol glycosides. Detection is commonly performed using a UV detector at a wavelength of around 210 nm.[1]
How should I prepare my samples for this compound analysis?
Sample preparation depends on the matrix. For powdered samples like Stevia extracts, a simple dissolution in the mobile phase or a mixture of water and acetonitrile followed by filtration through a 0.45 µm filter is usually sufficient. For more complex matrices like food and beverages, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
What is the stability of this compound under typical HPLC conditions?
Steviol glycosides are generally stable under the acidic pH conditions (around 2.0-4.0) and temperatures (up to 40-60°C) used in many HPLC methods.[1] However, at very high temperatures (e.g., 79°C), some degradation of steviol glycosides has been observed.[1] It is advisable to use freshly prepared standard solutions and store them under refrigerated conditions when not in use.
How can I overcome matrix effects when analyzing this compound in complex samples?
Matrix effects, where components of the sample other than the analyte interfere with the analysis, can be a significant challenge. To minimize these effects, several strategies can be employed:
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Effective Sample Cleanup: As mentioned, using Solid-Phase Extraction (SPE) can effectively remove many interfering compounds.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample matrix. This helps to compensate for any signal enhancement or suppression caused by the matrix.
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Standard Addition Method: This involves adding known amounts of the standard to the sample and can be a powerful way to correct for matrix effects.
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Use of a Guard Column: A guard column installed before the analytical column can help to trap strongly retained matrix components, protecting the analytical column and improving method robustness.
Data Presentation: HPLC Method Parameters
The following tables summarize typical HPLC method parameters and validation data for the analysis of steviol glycosides, including this compound, compiled from various studies.
Table 1: Comparison of HPLC Method Parameters for Steviol Glycoside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[2] | Amino (NH2) (e.g., 250 x 4.6 mm) | HILIC |
| Mobile Phase A | 10 mmol/L Sodium Phosphate Buffer (pH 2.6)[1][2] | Water (pH 5, adjusted with acetic acid) | Acetonitrile |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile | Water |
| Elution Mode | Isocratic or Gradient | Isocratic | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 40 - 60 °C[1] | Ambient | 30 - 40 °C |
| Detection | UV at 210 nm[1][2] | UV at 210 nm | UV at 210 nm or ELSD[3] |
Table 2: Summary of Method Validation Parameters
| Parameter | Range | Reference |
| Linearity (r²) | > 0.99 | [3] |
| LOD (Limit of Detection) | 0.1 - 1.0 µg/mL | |
| LOQ (Limit of Quantitation) | 0.3 - 3.0 µg/mL | |
| Accuracy (Recovery) | 95 - 105% | |
| Precision (RSD) | < 2% |
Experimental Protocols & Visualizations
Detailed Methodology for a Typical HPLC Analysis of this compound
-
Standard Preparation: Prepare a stock solution of this compound standard in a diluent such as a water/acetonitrile mixture. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
For pure extracts: Accurately weigh a known amount of the sample, dissolve it in the diluent, and filter through a 0.45 µm syringe filter.
-
For complex matrices: Homogenize the sample and perform a solid-phase extraction (SPE) cleanup to remove interfering substances. Elute the analyte and bring it to a known volume with the diluent.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mmol/L Sodium Phosphate Buffer, pH 2.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a lower percentage of Mobile Phase B and gradually increase it over the course of the run to elute all steviol glycosides. A typical gradient might be: 0-10 min, 30-40% B; 10-20 min, 40-60% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Diagrams
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Improving the Separation of Rebaudioside N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental separation of Rebaudioside N (Reb N) from other steviol glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its separation challenging?
This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Its separation is challenging due to its structural similarity to other steviol glycosides, particularly Rebaudioside M and Rebaudioside A. These compounds share the same steviol backbone and differ only in the number and arrangement of glucose units attached to it. This results in very similar physicochemical properties, such as polarity and solubility, making them difficult to separate using conventional chromatographic and crystallization techniques. The migration of highly polar steviol glycosides like Reb M, N, and O is not always guaranteed with standard High-Performance Thin-Layer Chromatography (HPTLC) mobile phases, further highlighting the separation difficulty.
Q2: What are the primary methods for separating this compound?
The main methods for separating this compound from other steviol glycosides include:
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Chromatography: High-Performance Liquid Chromatography (HPLC) is a common and effective technique. The use of specific columns, such as a Synergi column, has been shown to provide good separation between Rebaudioside A and this compound.
-
Crystallization: Fractional crystallization is used to separate steviol glycosides based on their differential solubilities in various solvent systems. This method often involves the use of solvent/antisolvent combinations and precise temperature control.
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Enzymatic Conversion: In some cases, Reb N can be produced through the enzymatic glycosylation of other, more abundant steviol glycosides like Rebaudioside A. This method can yield a product with a higher initial purity of Reb N, simplifying subsequent purification steps.
Q3: How does the physicochemical profile of this compound compare to other major steviol glycosides?
The physicochemical properties of steviol glycosides are primarily dictated by the number of glucose units. Generally, as the number of glucose units increases, the polarity of the molecule increases, which in turn affects its solubility in different solvents. While specific quantitative data for Reb N is not as abundant as for major glycosides like Reb A, it is known to be a highly polar molecule. The subtle differences in the number and linkage of these glucose units between Reb N, Reb M, and Reb A lead to overlapping solubility profiles in many common solvents, which is a primary challenge in their separation.
Q4: How can I accurately determine the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound. A well-developed HPLC method with a suitable column (e.g., a Synergi column or a C18 column with an appropriate mobile phase) can effectively separate Reb N from other steviol glycosides and impurities. Quantification is typically performed using a UV detector and comparing the peak area of the sample to that of a certified reference standard of Reb N.
Q5: What are the typical impurities found in a partially purified this compound sample?
Common impurities in a partially purified this compound sample are other structurally similar steviol glycosides that were present in the initial extract. These most commonly include Rebaudioside M, Rebaudioside A, and Stevioside. The specific impurity profile will depend on the source of the stevia extract and the initial purification steps employed.
Troubleshooting Guides
Chromatography (HPLC/HPTLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Reb N and other steviol glycosides (e.g., Reb M, Reb A) | Inappropriate column selection; Mobile phase composition not optimized. | - Use a high-resolution column specifically designed for polar compounds, such as a Synergi column. - Optimize the mobile phase gradient. For reverse-phase HPLC, a gradient of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is often effective. Experiment with different gradient slopes and starting/ending concentrations. - For HPTLC, consider alternative mobile phase systems beyond the common ethyl acetate, methanol, and formic acid mixtures, as these may not be suitable for very polar glycosides like Reb N. |
| Peak tailing or broadening for the Reb N peak | Column overload; Secondary interactions with the stationary phase; Inappropriate mobile phase pH. | - Reduce the sample injection volume or concentration. - Ensure the mobile phase pH is optimal for the analyte and column chemistry. Adding a small amount of acid can help to protonate silanol groups and reduce tailing. - Consider a different stationary phase if tailing persists. |
| Low recovery of Reb N from the column | Irreversible adsorption of Reb N onto the stationary phase; Degradation of Reb N on the column. | - Ensure the column is properly conditioned and equilibrated before injection. - Check the pH stability of Reb N and the column. Avoid extreme pH conditions in the mobile phase. - Use a column with a different stationary phase chemistry. |
| Irreproducible retention times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a column oven to maintain a consistent temperature. - Flush the column thoroughly after each run and store it in an appropriate solvent. If the column is old or has been used extensively, it may need to be replaced. |
Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Reb N to crystallize | Solution is not supersaturated; Presence of impurities inhibiting crystallization; Incorrect solvent system. | - Concentrate the solution further to increase the Reb N concentration. - Add an anti-solvent to decrease the solubility of Reb N. - "Seed" the solution with a small crystal of pure Reb N to induce crystallization. - Screen different solvent and anti-solvent systems. Mixtures of alcohols (methanol, ethanol) and water are commonly used for steviol glycosides. |
| Co-crystallization of impurities with Reb N | Similar solubility of impurities in the chosen solvent system; High concentration of impurities. | - Perform a pre-purification step (e.g., column chromatography) to reduce the level of impurities before crystallization. - Recrystallize the obtained crystals one or more times to improve purity. - Experiment with different solvent systems to find one where the solubility difference between Reb N and the impurities is maximized. |
| Formation of an amorphous precipitate instead of crystals | Solution is too supersaturated, leading to rapid precipitation; Rapid cooling of the solution. | - Decrease the rate of supersaturation by slowly adding the anti-solvent or by slowly evaporating the solvent. - Cool the solution slowly and in a controlled manner. A programmable cooling profile can be beneficial. |
| Low yield of Reb N crystals | Incomplete crystallization; Loss of product during filtration and washing. | - Allow sufficient time for crystallization to occur. - Optimize the final crystallization temperature to minimize the solubility of Reb N in the mother liquor. - Wash the crystals with a cold solvent in which Reb N has low solubility to minimize dissolution. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol provides a general guideline for the purity analysis of Reb N. Optimization may be required based on the specific HPLC system and sample matrix.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Analytical column: Synergi C18 column (or equivalent) suitable for polar compounds.
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or acetic acid, optional)
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This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (optional, to improve peak shape).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
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Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
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Dissolve the this compound sample in the same solvent used for the standard solutions to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Synergi C18 (e.g., 250 x 4.6 mm, 4 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50-20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the Reb N peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, use the calibration curve generated from the standard solutions.
-
Protocol 2: General Procedure for Fractional Crystallization of this compound
This protocol outlines a general approach to purify Reb N through fractional crystallization. The specific solvent ratios and temperatures will need to be optimized for your particular sample.
Materials:
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Partially purified this compound sample.
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Solvent (e.g., methanol, ethanol).
-
Anti-solvent (e.g., water, acetone).
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Crystallization vessel with temperature control and stirring.
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Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Dissolution:
-
Dissolve the partially purified Reb N sample in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C) with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature. If crystals do not form, proceed to the next step.
-
Gradually add an anti-solvent (e.g., water) to the solution with gentle stirring until the solution becomes slightly turbid.
-
Continue to cool the solution slowly (e.g., to 4 °C) and allow it to stand for several hours to overnight to promote crystal growth.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent or a cold mixture of the solvent and anti-solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Purity Analysis:
-
Analyze the purity of the obtained crystals using the analytical HPLC method described in Protocol 1.
-
If the purity is not satisfactory, repeat the crystallization process (recrystallization).
-
Quantitative Data Summary
The following table summarizes key data related to the separation of major steviol glycosides, which can serve as a reference for developing a separation strategy for this compound.
| Steviol Glycoside | Molecular Weight ( g/mol ) | Solubility in Water at 25°C (g/L) | Solubility in Ethanol at 25°C (g/L) | Typical Purity after a Single Crystallization (%) | Typical Recovery after a Single Crystallization (%) |
| Rebaudioside A | 967.01 | ~8 | ~2 | >95 | ~80 |
| Stevioside | 804.87 | ~1.5 | ~200 | >95 | ~80 |
Note: Specific solubility and crystallization data for this compound are not widely available in the public domain and will likely need to be determined empirically.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound from a crude stevia extract.
Logical Relationship of Separation Challenges
Caption: The relationship between the similar physicochemical properties of steviol glycosides and the resulting separation challenges.
Enzymatic Conversion Pathway for this compound
Caption: A simplified diagram illustrating the enzymatic conversion of a precursor steviol glycoside to this compound.
Technical Support Center: Quantification of Rebaudioside N
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges in the quantification of Rebaudioside N.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound stem from its structural similarity to other steviol glycosides, often leading to co-elution during chromatographic analysis.[1] As a minor component in many Stevia rebaudiana extracts, its low concentration can also pose a challenge for detection and accurate quantification. Furthermore, the presence of isomers of this compound necessitates high-resolution analytical methods to ensure accurate identification and separation.[2]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are the most commonly employed and effective techniques.[2][3] HPLC-UV is a robust method for routine analysis, while UHPLC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices and for confirming the identity of this compound and its isomers.[2]
Q3: Is a reference standard for this compound commercially available?
A3: Yes, a reference standard for this compound is available from commercial suppliers such as ChromaDex.[4] It is crucial to use a high-purity reference standard for accurate calibration and quantification.
Q4: What is the stability of this compound under typical analytical conditions?
A4: While specific stability data for this compound is limited, studies on other steviol glycosides like Rebaudioside A and M indicate that they are most stable in a pH range of 4-8 and are less stable at pH values below 2.[5][6] Degradation is also accelerated by increased temperatures.[6][7] It is reasonable to assume that this compound exhibits similar stability characteristics. For optimal stability, it is recommended to store samples and standards in a cool, dark place and to use buffered mobile phases within a neutral to slightly acidic pH range during analysis.
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of this compound with other peaks.
-
Question: My this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?
-
Answer: Co-elution is a common issue due to the presence of other structurally similar steviol glycosides.[1] To improve resolution, consider the following:
-
Optimize the mobile phase: Adjust the ratio of acetonitrile to water or buffer. A shallower gradient or isocratic elution with a lower percentage of the strong solvent (acetonitrile) can improve the separation of closely eluting compounds.
-
Change the column chemistry: If using a standard C18 column, switching to a column with a different selectivity, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or an amino (NH2) column, can alter the elution order and improve separation.[1] A Synergi column has also been shown to provide good separation between Rebaudioside A and N.[1]
-
Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful that higher temperatures can also accelerate the degradation of steviol glycosides.[8] An optimal temperature range of 40-60°C has been suggested for the separation of steviol glycosides.[8]
-
Decrease the flow rate: A lower flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation.
-
Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.
-
Question: The peak for this compound in my chromatogram is tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary interactions: Interactions between the analyte and active sites on the column packing material, such as residual silanol groups, can cause peak tailing. Using a well-end-capped column or adding a small amount of an acidic modifier (e.g., formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups can help.[9]
-
Column overload: Injecting too concentrated a sample can lead to peak tailing.[9] Try diluting your sample and reinjecting.
-
Column contamination or void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape for all analytes.[10] Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).
-
Issue 3: Inconsistent or non-reproducible quantification results.
-
Question: I am getting variable results for the concentration of this compound across different injections of the same sample. What should I check?
-
Answer: Irreproducible results can stem from several sources:
-
Sample and standard stability: As steviol glycosides can degrade under certain conditions, ensure that your samples and standards are fresh and have been stored properly (refrigerated and protected from light).[6] It is recommended that sample solutions not be kept for longer than 3 days in a refrigerator.
-
Improper sample preparation: Incomplete extraction or the presence of matrix effects can lead to variability. Ensure your extraction protocol is validated and consider using a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.[11]
-
HPLC system issues: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is injecting the correct volume accurately.[10]
-
Column equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to shifts in retention time and variable peak areas.[10]
-
Issue 4: Low sensitivity or inability to detect this compound.
-
Question: I am unable to detect this compound in my sample, even though I expect it to be present. How can I improve the sensitivity of my method?
-
Answer: If this compound is present at very low concentrations, you may need to enhance the sensitivity of your analytical method:
-
Increase the injection volume: Injecting a larger volume of your sample can increase the signal intensity. However, be cautious of potential peak distortion due to solvent effects if the sample solvent is stronger than the mobile phase.
-
Concentrate the sample: Use a larger starting amount of the sample and concentrate the final extract to increase the analyte concentration.
-
Use a more sensitive detector: If you are using a UV detector, ensure you are monitoring at the optimal wavelength (around 210 nm). For very low concentrations, switching to a more sensitive detection method like mass spectrometry (MS) is recommended.[12]
-
Optimize MS parameters: If using LC-MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and fragmentation parameters for this compound to maximize the signal intensity. Negative ion mode electrospray ionization (ESI) is often used for steviol glycosides.
-
Quantitative Data
The concentration of this compound is typically low in most commercial stevia extracts compared to major glycosides like Stevioside and Rebaudioside A. The following table provides an example of the relative composition of steviol glycosides in various commercial extracts.
Table 1: Example Composition of Steviol Glycosides in Commercial Extracts
| Steviol Glycoside | Extract 1 (USA) (%) | Extract 2 (China) (%) | Extract 3 (Japan) (%) | Extract 4 (France) (%) |
| Rebaudioside A | 99.7 | 19.4 | Not specified | Not specified |
| Stevioside | Not Detected | 58.4 | Not specified | Not specified |
| Rebaudioside C | Not specified | Not specified | Not specified | 6.9 |
| This compound | Identified | Identified | Identified | Identified |
| Total Steviol Glycosides (TSG) | 99.7 | ~80 | 74.7 | 87.4 |
Data adapted from a study on commercial stevia extracts. The presence of this compound was confirmed, but its percentage was not quantified in this specific dataset.[3]
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound
This protocol is a representative method for the quantification of this compound and other steviol glycosides.
1. Sample Preparation (from Stevia Leaves)
-
Extraction:
-
Weigh 2 grams of powdered dry Stevia leaves.
-
Perform a three-stage extraction with 50 mL of near-boiling water for 10 minutes for each stage.
-
Pool the liquid extracts and adjust the pH to 9.0 with 0.1 M NaOH.
-
Adjust the final volume to 250 mL with distilled water.[13]
-
-
Purification (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed. A normal phase SPE cartridge (e.g., silica-based) can be used to remove interfering compounds.[14]
-
-
Final Preparation:
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[13]
-
2. Standard Preparation
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 10 mM sodium phosphate at pH 2.6. A typical starting ratio is 32:68 (v/v) acetonitrile to buffer.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10-20 µL.
4. Quantification
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Figure 1. A generalized workflow for the quantification of this compound.
Caption: Figure 2. A decision tree for troubleshooting poor peak resolution.
References
- 1. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. aidic.it [aidic.it]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. datapdf.com [datapdf.com]
- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. nutrafoods.eu [nutrafoods.eu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Rebaudioside N Extraction & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Rebaudioside N from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a steviol glycoside, a natural sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. It is of particular interest to the food, beverage, and pharmaceutical industries due to its potential for a clean, sweet taste profile with low or no caloric value. Like other steviol glycosides, it is a diterpene glycoside composed of a steviol backbone with attached glucose units.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: While specific optimization for this compound is not extensively documented, methanol, ethanol, and water are commonly used for the extraction of steviol glycosides.[1] Methanol is often preferred due to its lower boiling point, which simplifies solvent removal.[1] Hot water extraction is considered a "green" and efficient alternative.[2] The choice of solvent can impact the extraction efficiency of different glycosides, so empirical testing is recommended.
Q3: What are the critical parameters to control during the extraction process?
A3: Key parameters influencing the extraction yield of steviol glycosides include temperature, extraction time, solvent-to-solid ratio, and particle size of the plant material.[3][4] Higher temperatures can increase solubility and diffusion but may also lead to the degradation of target compounds or the extraction of impurities.[4] Similarly, a smaller particle size increases the surface area for extraction but can complicate filtration.[5]
Q4: How can I remove pigments and other non-glycoside impurities from my crude extract?
A4: Initial purification often involves techniques to remove pigments and other lipophilic compounds. This can be achieved through solvent partitioning, for example, with chloroform or n-butanol, to separate the polar glycosides from non-polar impurities.[1] Treatment with activated carbon or flocculation with agents like calcium hydroxide can also be effective for decolorization.
Q5: What analytical techniques are suitable for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of steviol glycosides, including this compound.[6] The use of a C18 column with a gradient elution of acetonitrile and water (often with a pH modifier like formic or acetic acid) is a typical setup.[7][8] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for simultaneous analysis of multiple steviol glycosides.[8][9] Mass Spectrometry (MS) coupled with HPLC can provide more definitive identification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete extraction from plant material. | - Optimize extraction parameters: increase temperature (monitor for degradation), extend extraction time, or adjust solvent-to-solid ratio. - Reduce particle size of the plant material by grinding.[2] |
| Degradation of this compound during extraction. | - Avoid excessively high temperatures and extreme pH conditions.[10] Steviol glycosides can be susceptible to acid hydrolysis. - Consider using milder extraction techniques such as ultrasound-assisted extraction at controlled temperatures.[11] | |
| Loss during purification steps. | - Ensure proper phase separation during liquid-liquid extraction. - Check the binding and elution conditions if using column chromatography. - For crystallization, optimize solvent/antisolvent ratios and temperature to minimize loss in the mother liquor. | |
| Poor Purity / Presence of Impurities | Co-extraction of other compounds. | - Perform a preliminary purification step to remove pigments and lipids (e.g., solvent partitioning, activated carbon).[1] - Employ membrane filtration (ultrafiltration and nanofiltration) to separate compounds based on molecular weight.[12] |
| Co-elution with other steviol glycosides. | - Optimize the HPLC method. This compound may co-elute with other similar glycosides. A Synergi column has shown good separation between Rebaudioside A and N.[7] - Consider using different stationary phases (e.g., HILIC) which can alter the elution order of steviol glycosides.[13] - Preparative chromatography may be necessary for high-purity isolation.[7] | |
| Formation of degradation products. | - Maintain neutral or slightly acidic pH during processing to prevent the formation of degradation products like steviol and isosteviol.[7] | |
| Difficulty in Crystallization | Low concentration of this compound in the extract. | - Concentrate the extract to achieve supersaturation. - Use techniques like vacuum evaporation to gently remove the solvent.[4] |
| Presence of impurities inhibiting crystal formation. | - Further purify the extract using column chromatography or membrane filtration to remove interfering compounds. | |
| Inappropriate solvent system. | - Experiment with different solvent and anti-solvent systems. Methanol and ethanol are commonly used for crystallizing steviol glycosides.[1] | |
| Inaccurate Quantification | Poor resolution in HPLC. | - Adjust the mobile phase gradient and composition. - Ensure the column is in good condition and appropriate for the separation of polar glycosides. |
| Matrix effects. | - Use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components before HPLC analysis.[14] - Employ the standard addition method to compensate for matrix effects.[9] | |
| Lack of a certified reference standard for this compound. | - If a certified standard is unavailable, provisional quantification can be performed relative to a more common steviol glycoside standard, noting the potential for differences in response factors. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for major steviol glycosides from Stevia rebaudiana leaves, which can serve as a benchmark for this compound extraction. Note that the concentration of this compound is generally lower than that of Rebaudioside A and Stevioside.
| Parameter | Value Range | Extraction/Purification Method | Reference |
| Stevioside Yield | 4.20 - 8.64% (w/w of dried leaves) | Conventional, Ultrasound, and Microwave-assisted extraction | [1] |
| 54 mg from 200 mg crude extract | High-Speed Counter-Current Chromatography | [15] | |
| Rebaudioside A Yield | 1.20 - 2.34% (w/w of dried leaves) | Conventional, Ultrasound, and Microwave-assisted extraction | [1] |
| 36 mg from 200 mg crude extract | High-Speed Counter-Current Chromatography | [15] | |
| Total Steviol Glycoside Purity | > 95% | Column Chromatography | [1] |
| 97.66% (Stevioside) | Membrane Filtration (UF/NF) | [12] | |
| 98.5% (Rebaudioside A) | High-Speed Counter-Current Chromatography | [15] |
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Extraction and Partial Purification
-
Preparation of Plant Material:
-
Dry the leaves of Stevia rebaudiana at a temperature below 60°C to prevent degradation.
-
Grind the dried leaves to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the powdered leaves in 70% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Heat the mixture to 60-70°C with constant stirring for 1-2 hours.
-
Cool the mixture and separate the solid material by vacuum filtration.
-
Repeat the extraction on the plant residue to maximize yield.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
-
Decolorization and Initial Purification:
-
To the remaining aqueous solution, add activated charcoal (e.g., 1-2% w/v) and stir for 30-60 minutes.
-
Remove the charcoal by filtration.
-
Alternatively, perform liquid-liquid partitioning with n-butanol. The steviol glycosides will preferentially move to the butanol phase, leaving more polar impurities in the aqueous phase.
-
-
Further Purification (Column Chromatography):
-
Concentrate the decolorized extract or the butanol phase to dryness.
-
Redissolve the residue in a minimal amount of the initial mobile phase.
-
Load the solution onto a pre-packed C18 column.
-
Elute with a gradient of increasing acetonitrile in water.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Crystallization:
-
Pool the fractions containing high-purity this compound and concentrate them.
-
Induce crystallization by adding an anti-solvent (e.g., methanol) and storing at a low temperature (e.g., 4°C).
-
Collect the crystals by filtration and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for this compound extraction.
Caption: Experimental workflow for this compound extraction.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. jetir.org [jetir.org]
- 6. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 7. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
overcoming matrix effects in Rebaudioside N analysis
Welcome to the technical support center for Rebaudioside N analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this compound quantification, with a special focus on overcoming matrix effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and other steviol glycosides.
Issue 1: Poor Peak Shape or Resolution
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation between this compound and other steviol glycosides. What should I do?
Answer:
Poor peak shape and resolution can stem from several factors related to the sample, mobile phase, or column. Follow these steps to troubleshoot the issue:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of acidic analytes. For steviol glycosides, using a slightly acidic mobile phase, such as water with 0.05% formic acid, can improve peak shape by ensuring consistent ionization.[1]
-
Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A subtle change in the gradient slope or starting composition can often improve the separation of closely eluting compounds. A combination of methanol and acetonitrile in the mobile phase has been shown to improve the separation of rebaudioside A and stevioside, which are structurally similar.[2]
-
-
Check Column Health:
-
Column Contamination: Matrix components can accumulate on the column, leading to peak distortion. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
Column Degradation: If the column has been used extensively, the stationary phase may be degraded. Replace the column with a new one of the same type.
-
-
Sample Preparation and Injection:
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Overloading: Injecting too much sample can lead to broad and asymmetrical peaks. Try diluting your sample and reinjecting.
-
Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)
Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis, leading to inaccurate quantification of this compound. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[3] Here are several strategies to minimize their impact:
-
Optimize Sample Preparation:
-
Dilution: This is often the simplest and most effective first step. Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.[2]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components. A well-chosen SPE sorbent can retain the analytes of interest while allowing matrix components to be washed away. An online-SPE method can significantly decrease matrix interference.[4]
-
Protein Precipitation: For samples with high protein content, such as dairy products, protein precipitation using agents like acetonitrile or Carrez solutions can effectively clean up the sample.[5]
-
-
Improve Chromatographic Separation:
-
By achieving better separation between this compound and co-eluting matrix components, you can minimize their interference. Adjusting the gradient, flow rate, or trying a column with a different selectivity (e.g., a HILIC or amide column instead of a C18) can be effective.[1]
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it will co-elute and experience similar matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used.
-
-
Matrix-Matched Calibration:
Issue 3: Low Analyte Recovery
Question: I am experiencing low recovery of this compound during my sample preparation. What are the potential causes and solutions?
Answer:
Low recovery can occur at various stages of the sample preparation process. Consider the following:
-
Incomplete Extraction:
-
Solvent Choice: Ensure the extraction solvent is appropriate for this compound and the sample matrix. A mixture of water and an organic solvent like acetonitrile or methanol is often effective.[1]
-
Extraction Time and Technique: Increase the extraction time or employ more vigorous techniques like vortexing or ultrasonication to ensure complete extraction from the sample matrix.[5]
-
-
Analyte Loss During Cleanup:
-
SPE Method: If using SPE, ensure the wash steps are not too harsh, which could cause the analyte to be eluted prematurely. Conversely, the elution solvent must be strong enough to fully recover the analyte from the sorbent. Method development and optimization are crucial.
-
Filtration: Some filters can adsorb analytes. Using a PTFE syringe filter is often a good choice as it has been shown to result in good recovery for steviol glycosides.[8]
-
-
Analyte Degradation:
-
Steviol glycosides are generally stable, but exposure to extreme pH or temperature for prolonged periods could potentially lead to degradation. Ensure your sample processing conditions are not overly harsh.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common technique.[5][9] LC-MS/MS is particularly favored for its high sensitivity and selectivity, which is crucial when dealing with complex matrices.[8]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase C18 columns are widely used and have been shown to provide good separation for many steviol glycosides.[5][10] However, for improved separation of isomeric compounds, other stationary phases like amide or HILIC columns can also be effective.[1][11]
Q3: What are the typical mobile phases used for the separation of steviol glycosides?
A3: A gradient elution using a mixture of water and acetonitrile is very common.[10] Methanol can also be used as the organic modifier.[2] The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.05-0.1%) to improve peak shape and ionization efficiency in mass spectrometry.[1]
Q4: In LC-MS/MS analysis of this compound, which ionization mode is preferred?
A4: Negative electrospray ionization (ESI) mode is generally preferred for the analysis of steviol glycosides as it provides a higher signal response by generating [M-H]⁻ precursor ions, leading to better sensitivity.[6][7]
Q5: How can I confirm the identity of this compound in my samples?
A5: The most reliable method for confirming the identity of this compound is to compare its retention time and mass spectrum (including fragment ions in MS/MS) with that of a certified reference standard analyzed under the same conditions.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Beverages
This protocol is a general guideline for the extraction of this compound from liquid matrices such as soft drinks and juices.
-
Degassing (for carbonated beverages): Place the sample in an ultrasonic bath for 15-20 minutes to remove carbonation.[5]
-
Dilution: Dilute 1 mL of the beverage with 9 mL of a water:acetonitrile (80:20, v/v) solution.[1]
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet any particulate matter.[5]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[8]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-80% B
-
8-9 min: 80% B
-
9.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution. As an example, related steviol glycosides have shown characteristic losses of glucose units.
Quantitative Data Summary
Table 1: Method Performance for Steviol Glycoside Analysis in Various Food Matrices
| Parameter | Beverage | Yogurt | Snack | Reference |
| **Linearity (R²) ** | 0.9911–0.9990 | 0.9939–1.0000 | 0.9973–0.9999 | [8] |
| Recovery (%) | 80.12–118.38% | 80.12–118.38% | 80.12–118.38% | [8] |
| LOD (mg/kg) | 0.11–0.56 | 0.11–0.56 | 0.11–0.56 | [12] |
| LOQ (mg/kg) | 0.33–1.69 | 0.33–1.69 | 0.33–1.69 | [12] |
Table 2: Recovery of Steviol Glycosides from Spiked Sweetener Samples
| Analyte | Spiking Level (µg) | Mean Recovery (%) | Reference |
| Steviol Glycosides | 20 | >95% | [1] |
| 50 | >95% | [1] | |
| 100 | >95% | [1] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. shodex.com [shodex.com]
- 12. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rebaudioside N Chromatographic Resolution
Welcome to the technical support center for the chromatographic analysis of Rebaudioside N. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations involving this minor steviol glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high resolution for this compound?
The primary challenges in the chromatographic analysis of this compound and other steviol glycosides stem from their structural similarity. Many steviol glycosides, including this compound, share the same diterpene aglycone (steviol) and differ only in the number and arrangement of sugar moieties. This often leads to co-elution with other closely related glycosides, such as Rebaudioside M and Rebaudioside A.[1][2] Additionally, achieving sharp, symmetrical peaks can be difficult without careful optimization of the chromatographic conditions.
Q2: Which type of HPLC column is most effective for separating this compound?
Reversed-phase (RP) columns are the most commonly used for the analysis of steviol glycosides.[3][4] Specifically, C18 columns are widely employed.[4][5][6] For enhanced resolution, consider the following:
-
Superficially Porous Particle (SPP) Columns: These columns, such as the Phenomenex Kinetex XB-C18, can provide baseline separation for 13 different steviol glycosides, including this compound, within a significantly shorter run time (around 14 minutes).[1] The isobutyl side chains on the C18 ligand of this particular column contribute to the chromatographic selectivity for critical pairs.[1]
-
HSS T3 Columns: XSelect Premier HSS T3 columns have demonstrated excellent performance in improving the resolution of steviol glycosides, achieving a resolution of 1.5 or higher for critical pairs.[3] Transferring the method to a sub-2 micron particle size column, like the ACQUITY UPLC HSS T3, can further increase resolution to ≥2.0.[3]
-
Amide Columns: For ultra-high performance liquid chromatography (UHPLC), a sub-2 µm amide column can achieve good separation of most steviol glycosides.[7]
Q3: How does mobile phase composition affect the resolution of this compound?
Mobile phase composition is a critical factor. A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile, is standard practice.[1][2][3]
-
Organic Modifier: Acetonitrile is the most common organic solvent used.[1][4][8] The gradient program, which involves changing the percentage of acetonitrile over time, is key to separating the various glycosides.
-
Aqueous Phase Additives: The pH and ionic strength of the aqueous phase can significantly impact selectivity and peak shape. Common additives include:
Q4: Can adjusting instrumental parameters like temperature and flow rate improve my separation?
Yes, optimizing instrumental parameters is a crucial step in fine-tuning the resolution.
-
Column Temperature: Increasing the column temperature can affect separation efficiency and selectivity. A temperature of 60°C has been found to be optimal in some methods using superficially porous particle columns.[1] In other studies, temperatures between 40°C and 60°C were found to be ideal, as lower temperatures (20°C) resulted in poor resolution and higher temperatures (79°C) led to some degradation.[4]
-
Flow Rate: The flow rate influences both the run time and the peak width. Lowering the flow rate can sometimes lead to narrower peaks and better resolution, though it will increase the analysis time.[10] A flow rate of 0.7 mL/min has been used effectively in validated methods for multiple steviol glycosides.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of this compound with Other Glycosides
If you are observing overlapping peaks, particularly between this compound, M, and A, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor resolution of this compound.
Issue 2: Broad or Tailing Peaks for this compound
Broad or asymmetric peaks can compromise resolution and quantification accuracy. This diagram illustrates the relationship between common causes and solutions.
Caption: Logical relationships between causes and solutions for poor peak shape.
Data & Methodologies
Table 1: Comparison of Optimized Chromatographic Conditions
| Parameter | Method A: Rapid SPP-C18[1] | Method B: High-Resolution HSS T3[3] | Method C: JECFA Standard[6][9] |
| Column | Phenomenex Kinetex XB-C18 (2.6 µm, 150 x 4.6 mm) | ACQUITY UPLC HSS T3 (1.8 µm, 3 x 150 mm) | C18 Column (e.g., Capcell pack, Luna) (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Not specified, likely acidified water/buffer | 10 mmol/L Sodium Phosphate Buffer (pH 2.6) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Flow Rate | 0.7 mL/min | Converted for 1.8 µm column (original 0.7-1.0 mL/min for 2.5 µm) | 1.0 mL/min |
| Column Temp. | 60 °C | 30 °C - 45 °C | 40 °C |
| Detection | UV at 210 nm | UV (PDA Detector) | UV at 210 nm |
| Run Time | ~17 minutes | Not specified, optimized for resolution | ~80 minutes |
| Resolution | Baseline (≥1.5) for 13 glycosides | ≥2.0 for critical pairs | ~1.0 for critical pairs |
Experimental Protocol: High-Resolution HPLC Method for this compound
This protocol is based on a validated method developed for the rapid and high-resolution analysis of 13 steviol glycosides, including this compound.[1]
1. Objective: To achieve baseline separation and accurate quantification of this compound from a mixture of other steviol glycosides.
2. Materials & Equipment:
-
HPLC System: Agilent 1260 or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Phenomenex Kinetex XB-C18, 100 Å (2.6 µm, 150 mm × 4.6 mm) with a compatible guard column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
This compound standard and other steviol glycoside standards.
-
-
Sample Preparation:
-
Volumetric flasks, pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5.0 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 27 5.1 32 6.0 32 9.4 35.6 11.1 42 12.0 42 12.1 27 | 17.0 | 27 |
4. Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of Type I water.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum degasser.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 5-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., stevia extract) and dissolve it in the diluent to a known concentration.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (27% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standards and samples according to the defined sequence.
-
Integrate the peak for this compound and quantify using the calibration curve generated from the standards.
-
5. System Suitability:
-
Before running samples, inject a standard mixture to verify system suitability parameters such as resolution (should be >1.5 between critical peaks), theoretical plates, and peak asymmetry.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
minimizing degradation of Rebaudioside N during processing
Technical Support Center: Rebaudioside N
Welcome to the Technical Support Center for this compound (Reb N). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other steviol glycosides?
This compound is a steviol glycoside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. Structurally, it shares the same core steviol backbone as other common steviol glycosides like Rebaudioside A (Reb A) and Rebaudioside M (Reb M). The differences lie in the number and arrangement of glucose units attached to this core, which influences the sweetness profile and stability. While specific data on Reb N is limited, its structural similarity to other rebaudiosides allows for informed predictions regarding its stability and degradation pathways.
Q2: What are the primary factors that can cause degradation of this compound during processing?
The primary factors influencing the stability of steviol glycosides, and therefore likely Reb N, are pH and temperature.[1][2] Exposure to highly acidic conditions, particularly at elevated temperatures, can lead to degradation. Most steviol glycosides are relatively stable in a pH range of 4 to 8.[1][2]
Q3: Is this compound stable in powdered form?
Yes, as a dry powder, steviol glycosides like Rebaudioside M are reported to be stable for at least one year at ambient temperature with controlled humidity.[1][2] It is expected that Reb N would exhibit similar stability under these conditions.
Q4: Can enzymatic activity affect the stability of this compound?
Yes, certain enzymes, such as β-glucosidases, can hydrolyze the glycosidic bonds of steviol glycosides.[3] This can lead to the removal of glucose units, altering the compound and its sweetness profile. The susceptibility to specific enzymes will depend on the precise structure and linkages of the glucose units in Reb N.
Troubleshooting Guides
Issue 1: I am observing a loss of sweetness or a change in the taste profile of my Reb N solution after processing.
-
Potential Cause 1: Acidic Degradation. You may be processing your Reb N solution at a low pH. Steviol glycosides are less stable in highly acidic environments (pH below 4).[1][2]
-
Troubleshooting Step: Measure the pH of your solution. If it is below 4, consider adjusting it to a more neutral range (pH 6-8) if your experimental protocol allows.
-
-
Potential Cause 2: Thermal Degradation. High temperatures, especially in combination with low pH, can accelerate degradation.[1][2]
-
Troubleshooting Step: Review your processing temperatures. If possible, reduce the temperature or the duration of heat exposure. For example, stevioside, another steviol glycoside, is stable up to 120°C but begins to degrade at temperatures above 140°C.[4]
-
-
Potential Cause 3: Enzymatic Degradation. Contamination with glycosidase enzymes could be cleaving the glucose moieties from the steviol backbone.
-
Troubleshooting Step: Ensure all equipment is sterile and that any biological components in your formulation are free from contaminating enzymatic activity. Consider adding enzyme inhibitors if appropriate for your application.
-
Issue 2: I am detecting unexpected peaks during HPLC analysis of my processed Reb N sample.
-
Potential Cause: Formation of Degradation Products. The unexpected peaks are likely degradation products of Reb N. Under acidic conditions, steviol glycosides can undergo hydrolysis and isomerization.[2]
Data Summary
Table 1: Stability of Rebaudioside M (as an analogue for Reb N) in Solution
| pH Range | Stability | Notes |
| 4 - 8 | Most Stable | Ideal range for processing and storage of aqueous solutions.[1][2] |
| < 4 | Less Stable | Degradation is more likely, especially at elevated temperatures.[1][2] |
| < 2 | Noticeably Less Stable | Significant degradation can be expected.[1][2] |
Table 2: General Thermal Stability of Steviol Glycosides
| Compound | Condition | Observation |
| Stevioside | Up to 120°C in water | Stable.[4] |
| Stevioside | Above 140°C in water | Degradation begins.[4] |
| Rebaudioside A | 80°C in soft drinks | Up to 70% degradation observed after 72 hours, with stability being pH-dependent.[4][5] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Aqueous Solution
This protocol outlines a general method for assessing the stability of Reb N under different pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, and 7) using citrate and phosphate buffers.[6]
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Aliquot the samples and incubate them at various temperatures (e.g., 20°C, 30°C, and 40°C) for a set period (e.g., up to 9 months).[6]
-
Sampling: At regular intervals, withdraw samples from each condition.
-
Analysis: Analyze the concentration of this compound in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A C18 or HILIC column can be used for separation.[5]
-
Data Analysis: Plot the concentration of this compound over time for each condition to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: High-Purity Isolation of Rebaudioside N
Welcome to the technical support center for the high-purity isolation of Rebaudioside N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this minor steviol glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating high-purity this compound?
The primary challenges in isolating high-purity this compound stem from its low abundance in Stevia rebaudiana leaf extracts and its structural similarity to other steviol glycosides. These factors often lead to co-elution and co-crystallization with other major and minor glycosides, making separation difficult. The presence of impurities such as plant pigments, lipids, and other polar compounds also complicates the purification process.[1][2]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3] Specifically, Reversed-Phase HPLC (RP-HPLC) with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[3][4] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for confirming the molecular weight and structure of the isolated compound.[5]
Q3: What are the typical starting materials for this compound isolation?
The starting material is typically a crude or partially purified extract from the leaves of Stevia rebaudiana. These extracts contain a mixture of various steviol glycosides, with Stevioside and Rebaudioside A being the most abundant.[6] Enzymatic conversion of more abundant steviol glycosides, such as Rebaudioside A or Stevioside, can also serve as a starting material for this compound production and subsequent purification.[7]
Q4: What are the key physicochemical properties of this compound to consider during purification?
Key properties of this compound (Molecular Formula: C₅₆H₉₀O₃₂) include its high molecular weight (1275.3 g/mol ) and its polarity, which is influenced by the number and arrangement of its glucose units. Its solubility in various solvents, particularly alcohol-water mixtures, is a critical parameter for both chromatography and crystallization.[8] The stability of this compound under different pH and temperature conditions should also be considered to prevent degradation during processing.[9][10]
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and other steviol glycosides (e.g., Rebaudioside A) | - Inappropriate mobile phase composition.- Non-optimal column chemistry.- High flow rate. | - Optimize the mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid).- Screen different column types (e.g., C18, HILIC, or specialized polar-embedded phases). A Synergi column may provide better separation between Rebaudioside A and N.[11]- Reduce the flow rate to increase column efficiency.[4] |
| Peak tailing | - Secondary interactions between the analyte and active sites on the stationary phase (e.g., silanol groups).- Column overload.- Extra-column dead volume. | - Use a mobile phase with a suitable buffer to maintain a stable pH and mask silanol interactions.[12]- Reduce the sample concentration or injection volume.[12]- Ensure all fittings and tubing are properly connected to minimize dead volume.[13] |
| Peak fronting | - Sample overload.- Poor sample solubility in the mobile phase. | - Dilute the sample.[14]- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[14] |
| Low recovery of this compound from the column | - Irreversible adsorption to the stationary phase.- Degradation on the column. | - Consider using a different stationary phase or modifying the mobile phase to reduce strong interactions.- Evaluate the pH and temperature stability of this compound under the chromatographic conditions. |
Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Concentrate the solution further or cool it down slowly.- Use seeding with a few crystals of pure this compound (if available) to induce crystallization.[15]- Perform additional purification steps (e.g., charcoal treatment, ion exchange) to remove impurities.[16]- Experiment with different solvent/antisolvent systems (e.g., methanol-water, ethanol-water).[1] |
| Formation of an oil or amorphous precipitate instead of crystals | - Cooling the solution too quickly.- High concentration of impurities. | - Allow the solution to cool slowly and undisturbed.- Further purify the starting material before attempting crystallization. |
| Low purity of crystals | - Co-crystallization with other structurally similar steviol glycosides. | - Recrystallize the product multiple times.[15]- Optimize the crystallization solvent and temperature to maximize the solubility difference between this compound and the impurities.[1] |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for specific equipment and sample matrices.
-
Sample Preparation: Dissolve the partially purified stevia extract in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic System:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) or a preparative HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The gradient should be optimized to achieve the best separation, for example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: Start with a flow rate of 10-20 mL/min and optimize based on column dimensions and particle size.[4]
-
Detection: UV detector at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.
-
Post-Purification: Pool the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the purified this compound powder.
-
Purity Analysis: Analyze the purified powder by analytical HPLC to determine its purity.
Crystallization
This protocol outlines a general procedure for the crystallization of this compound from a purified solution.
-
Solvent Selection: Based on solubility studies, select an appropriate solvent system. Methanol-water or ethanol-water mixtures are commonly used for steviol glycosides.[1][17]
-
Dissolution: Dissolve the purified this compound fraction in the chosen solvent at an elevated temperature (e.g., 50-60 °C) to achieve a saturated or slightly supersaturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature and then transfer it to a lower temperature (e.g., 4 °C) to induce crystallization. The cooling process can take several hours to days.
-
Crystal Harvesting: Collect the crystals by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
-
Purity Assessment: Determine the purity of the final crystalline product using analytical HPLC.
Enzymatic Conversion and Purification
This protocol describes a general workflow for producing this compound via enzymatic conversion of a precursor and its subsequent purification.
-
Enzymatic Reaction:
-
Substrate: High-purity Rebaudioside A or another suitable steviol glycoside.
-
Enzyme: A specific UDP-glucosyltransferase (UGT) capable of adding the required glucose moiety to the substrate.[7]
-
Reaction Conditions: The reaction is typically carried out in a buffered solution at a specific pH and temperature optimal for the enzyme's activity. A glucose donor, such as UDP-glucose, is also required.[2]
-
-
Reaction Quenching: Once the reaction is complete, inactivate the enzyme, for example, by heat treatment or by adding a solvent like n-butanol.[2]
-
Initial Purification:
-
Remove the denatured enzyme by centrifugation or filtration.
-
Perform a liquid-liquid extraction (e.g., with n-butanol) to separate the steviol glycosides from the aqueous reaction medium.[2]
-
-
Chromatographic Purification: Purify the extracted glycoside mixture using preparative HPLC as described in the protocol above to isolate this compound.
-
Final Steps: The purified this compound can be further subjected to crystallization to achieve high purity.
Quantitative Data Summary
Data on the high-purity isolation of this compound is limited in the literature. The following table presents representative data for the purification of other major steviol glycosides, which can serve as a benchmark for optimizing this compound isolation.
| Steviol Glycoside | Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| Rebaudioside A | Crystallization | Crude Stevia Extract | 99% | 81% | [8] |
| Stevioside | Crystallization | Mother Liquor from RA crystallization | 95% | 80% | [8] |
| Rebaudioside A | Preparative HILIC | Crude Stevia Extract | 97.2% | - | [4] |
| Stevioside | Preparative HILIC | Crude Stevia Extract | 97.5% | - | [4] |
| Rebaudioside A | Column Chromatography & Crystallization | Methanol Extract of Stevia Leaves | 98% | - | [15] |
| Stevioside | Column Chromatography & Crystallization | Methanol Extract of Stevia Leaves | 95% | - | [15] |
Visualizations
Caption: General experimental workflow for the isolation of high-purity this compound.
Caption: Troubleshooting logic for poor chromatographic resolution of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis and Structural Characterization of Rebaudioside D3, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 3. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. air.unimi.it [air.unimi.it]
- 6. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 7. Safety of the proposed amendment of the specifications for enzymatically produced steviol glycosides (E 960c): Rebaudioside D produced via enzymatic bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. auetd.auburn.edu [auetd.auburn.edu]
- 10. ijpsr.com [ijpsr.com]
- 11. Rebaudioside M | 1220616-44-3 | Benchchem [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Safety evaluation of steviol glycoside preparations, including rebaudioside AM, obtained by enzymatic bioconversion of highly purified stevioside and/or rebaudioside A stevia leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JPS56121454A - Separation of stevioside and rebaudioside a by crystallization - Google Patents [patents.google.com]
addressing co-elution problems in Rebaudioside N HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address co-elution problems encountered during the HPLC analysis of Rebaudioside N.
Frequently Asked Questions (FAQs)
Q1: What are the most common steviol glycosides that co-elute with this compound?
A1: Due to their structural similarities, this compound can co-elute with other steviol glycosides, particularly Rebaudioside A and Rebaudioside M.[1] Their close retention times on various HPLC columns, especially standard C18 columns, pose a significant analytical challenge.
Q2: Why am I seeing poor peak shape and resolution for this compound?
A2: Poor peak shape, such as tailing or fronting, and inadequate resolution from adjacent peaks can be caused by several factors:
-
Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for the separation of structurally similar steviol glycosides.[2][3]
-
Suboptimal Mobile Phase Conditions: The pH, organic solvent ratio, and buffer concentration of the mobile phase play a critical role in achieving good separation.[2][4]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Matrix Effects: Components in the sample matrix can interfere with the chromatography, affecting peak shape and retention.
Q3: Can temperature adjustments improve the separation of this compound?
A3: Yes, adjusting the column temperature can influence the separation of steviol glycosides. Operating at temperatures between 40°C and 60°C has been shown to be ideal for improving the separation of some steviol glycosides on a reversed-phase column.[2] However, temperatures as high as 79°C may cause degradation.[2] It is recommended to perform a temperature optimization study (e.g., from 20°C to 60°C) to determine the optimal condition for your specific method.
Q4: What detection method is best for this compound analysis to avoid interference?
A4: While UV detection at 210 nm is common, it can be non-specific and prone to interference.[2][4] For more selective and sensitive detection, especially in complex matrices, consider using:
-
Charged Aerosol Detection (CAD): A near-universal detector that provides a more uniform response for non-volatile analytes like steviol glycosides.[4]
-
Evaporative Light Scattering Detection (ELSD): Another universal detector suitable for non-volatile compounds.[5]
-
Mass Spectrometry (MS): Provides high selectivity and structural information, which is invaluable for positive identification and quantification in the presence of co-eluting peaks.[6]
Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to resolving co-elution issues with this compound.
Problem: this compound is co-eluting with another steviol glycoside (e.g., Rebaudioside A).
Solution Workflow:
Caption: Troubleshooting workflow for addressing co-elution in this compound HPLC analysis.
Step 1: Optimize Mobile Phase Composition
-
Adjust Organic Solvent Ratio: If using a reversed-phase method (e.g., C18 column), a common mobile phase is a mixture of acetonitrile and a buffer.[2] Systematically vary the acetonitrile concentration in small increments (e.g., 1-2%). A lower percentage of acetonitrile will generally increase retention times and may improve the separation of polar compounds like steviol glycosides.
-
Modify pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analytes and the column's stationary phase, thereby influencing selectivity. For steviol glycosides, a slightly acidic pH (e.g., pH 2.6-3.0) is often used.[2][4]
Step 2: Evaluate Different Column Chemistries
If mobile phase optimization is insufficient, consider a different stationary phase. The choice of column is critical for separating structurally similar steviol glycosides.[1]
| Column Type | Advantages | Disadvantages |
| Reversed-Phase C18 | Robust, good reproducibility.[3] | May show poor selectivity for some steviol glycoside pairs.[3] |
| Amine (NH2) | High selectivity for steviol glycosides.[3][7] | Poor reproducibility, longer equilibration times.[3] |
| HILIC | Good separation for polar compounds.[3] | May require specific mobile phase conditions. |
| Mixed-Mode | Offers multiple interaction mechanisms for enhanced selectivity.[5] | Method development can be more complex. |
Step 3: Adjust Column Temperature
As mentioned in the FAQs, temperature can be a useful parameter for fine-tuning selectivity. A systematic evaluation of column temperature (e.g., in 5°C increments from 20°C to 60°C) is recommended.[2]
Step 4: Employ Advanced Detection Techniques
If chromatographic separation is still challenging, using a more selective detector like a mass spectrometer can allow for accurate quantification even with partial co-elution.[6]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Steviol Glycosides
This protocol is based on a method described for the analysis of nine steviol glycosides.[2]
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (32:68 v/v), with the buffer pH adjusted to 2.63 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C or 60°C (to be optimized).[2]
-
Detector: UV at 210 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Dissolve standards in the mobile phase. For complex samples, a solid-phase extraction (SPE) clean-up may be necessary.[3]
Protocol 2: HILIC HPLC Method for Steviol Glycosides
This protocol is based on a method that has shown good separation for major steviol glycosides.[3]
-
Column: HILIC analytical column (e.g., Luna HILIC, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (85:15 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Extract dried leaves with acetonitrile/water (8:2 v/v).[8] A solid-phase extraction (SPE) clean-up using a C18 cartridge is recommended to reduce matrix effects and prolong column life.[3]
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Steviol Glycoside Separation
| Column Chemistry | Separation Principle | Key Characteristics for Steviol Glycosides |
| C18 (Reversed-Phase) | Hydrophobic interactions | Robust and reproducible, but may have limited selectivity for highly similar structures.[2][3] |
| NH2 (Normal-Phase/HILIC) | Polar interactions | High selectivity for polar glycosides, but can suffer from longer equilibration times and lower reproducibility.[3][7] |
| HILIC | Partitioning into a water-enriched layer on the stationary phase | Effective for separating very polar compounds like steviol glycosides.[3] |
| Mixed-Mode (e.g., WAX-1) | Multiple interaction modes (e.g., HILIC and weak anion exchange) | Can provide unique selectivity and improved separation of complex mixtures.[5] |
Visualizations
Caption: Relationship of common steviol glycosides to the steviol aglycone and potential for co-elution.
References
- 1. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved HPLC method for the evaluation of the major steviol glycosides in leaves of Stevia rebaudiana - ProQuest [proquest.com]
Validation & Comparative
A Comparative Sensory Analysis: Rebaudioside N vs. Rebaudioside A
For Researchers, Scientists, and Drug Development Professionals
In the quest for sugar alternatives, the sensory profile of high-intensity sweeteners is a critical determinant of their success. Among the steviol glycosides derived from the Stevia rebaudiana plant, Rebaudioside A (Reb A) has been a commercially prominent option. However, the pursuit of a more sugar-like taste with minimal off-flavors has led to the exploration of minor steviol glycosides, such as Rebaudioside N (Reb N). This guide provides a comparative sensory analysis of Reb N and Reb A, summarizing available experimental data to inform research and development efforts in the food, beverage, and pharmaceutical industries.
While extensive sensory data is available for Reb A, quantitative sensory information for Reb N is limited in publicly accessible scientific literature. The following comparison is based on available data for Reb A and qualitative descriptions and inferences for Reb N, supplemented by general knowledge of the sensory properties of minor steviol glycosides.
Quantitative Sensory Profile Comparison
A direct quantitative comparison of the sensory profiles of this compound and Rebaudioside A is challenging due to the limited availability of published sensory panel data for Reb N. However, a comprehensive profile for Reb A has been established through numerous studies. The following table summarizes the key sensory attributes of Rebaudioside A.
| Sensory Attribute | Rebaudioside A Profile | This compound Profile (Inferred) |
| Sweetness Intensity | High (approximately 200-400 times sweeter than sucrose)[1] | High (Expected to be in a similar range to other minor steviol glycosides) |
| Bitterness | Noticeable, especially at higher concentrations[2][3][4] | Significantly reduced compared to Reb A |
| Aftertaste | Lingering sweetness and a characteristic bitter or licorice-like aftertaste[2][4] | Cleaner taste profile with reduced lingering bitterness |
| Flavor Profile | Can be described as having "off-notes" such as metallic or chemical at higher concentrations[2] | More sugar-like and cleaner flavor profile |
Experimental Protocols
The sensory evaluation of steviol glycosides typically employs trained sensory panels and standardized methodologies to ensure the reliability and validity of the results. The following is a generalized experimental protocol based on common practices in the field.
Sensory Panel
-
Panelists: Typically consists of 8-15 trained individuals with demonstrated sensory acuity and the ability to discriminate between different taste attributes.
-
Training: Panelists undergo extensive training on the recognition and intensity scaling of sweet, bitter, metallic, and licorice tastes, as well as various aftertastes. Reference standards (e.g., sucrose for sweetness, caffeine for bitterness) are used for calibration.
Sample Preparation
-
Dissolution: Rebaudioside samples are dissolved in purified, taste-free water at various concentrations.
-
Concentration: Concentrations are often determined based on their sweetness equivalence to a sucrose solution (e.g., 5% or 10% sucrose equivalent).
-
Temperature: Samples are presented at a controlled temperature, typically room temperature or refrigerated, to ensure consistency.
Sensory Evaluation Method
-
Methodology: Descriptive analysis is a commonly used method where panelists rate the intensity of specific sensory attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Procedure: Panelists are instructed to rinse their mouths with purified water before and between samples to minimize carry-over effects. They then taste the sample, hold it in their mouth for a specified duration, and expectorate.
-
Attributes Evaluated: Key attributes include, but are not limited to, sweetness onset, sweetness intensity, bitterness, metallic taste, licorice taste, and the nature and duration of any aftertaste.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological mechanisms of taste perception, the following diagrams are provided.
Caption: A typical workflow for the sensory evaluation of sweeteners.
Caption: Simplified signaling pathway for sweet and bitter taste perception.
Discussion of Sensory Profiles
Rebaudioside A (Reb A): As one of the most abundant steviol glycosides in the stevia leaf, Reb A has been extensively studied. Its high sweetness potency makes it an effective sugar replacer. However, its sensory profile is often marked by a noticeable bitter aftertaste, which can be a significant drawback in many applications.[2][3][4] The bitterness of Reb A is attributed to its interaction with specific bitter taste receptors (T2Rs) on the tongue. The lingering sweetness and off-notes can also impact the overall flavor profile of a product, making it less "sugar-like."
This compound (Reb N): Reb N is a minor steviol glycoside, meaning it is present in the stevia leaf in much smaller quantities than Reb A. While quantitative sensory data is scarce, the general trend observed with many minor steviol glycosides is an improvement in taste quality over Reb A. It is hypothesized that the additional glucose units in the structure of some minor glycosides can mask the parts of the molecule that interact with bitter taste receptors, leading to a cleaner, more sugar-like taste. One study that identified Reb N noted its improved aftertaste characteristics compared to Reb A, with reduced bitterness. This suggests that Reb N likely possesses a more favorable sensory profile, characterized by a cleaner sweetness and a less pronounced bitter aftertaste.
Signaling Pathways of Taste Perception
The perception of sweet and bitter tastes from steviol glycosides is initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.
-
Sweet Taste: The sweet taste of steviol glycosides is primarily mediated by the T1R2/T1R3 heterodimer receptor. Binding of a steviol glycoside molecule to this receptor triggers a conformational change, activating an intracellular signaling cascade.
-
Bitter Taste: The bitter aftertaste associated with some steviol glycosides, like Reb A, is due to their activation of members of the T2R family of bitter taste receptors.
The activation of both sweet and bitter receptors converges on a common downstream signaling pathway. This involves the activation of the G-protein gustducin, which in turn activates phospholipase C (PLC). PLC generates inositol triphosphate (IP3), leading to the release of intracellular calcium (Ca2+). This increase in calcium activates the TRPM5 ion channel, causing depolarization of the taste receptor cell and the release of neurotransmitters that send a signal to the brain, where it is interpreted as a sweet or bitter taste.
Conclusion
Rebaudioside A has been a foundational ingredient in the natural sweetener market, offering high-intensity sweetness. However, its characteristic bitter aftertaste has been a persistent challenge. The exploration of minor steviol glycosides like this compound holds significant promise for overcoming these sensory limitations. Although quantitative data for Reb N is not yet widely available, preliminary indications and the general understanding of structure-taste relationships in steviol glycosides suggest that it likely possesses a superior sensory profile with reduced bitterness and a cleaner, more sugar-like taste compared to Reb A. Further sensory research and quantitative panel studies on this compound are crucial to fully characterize its profile and unlock its potential as a next-generation natural sweetener for the food, beverage, and pharmaceutical industries.
References
- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 2. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Taste Profiles of Rebaudioside N and Sucralose
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory characteristics of a novel steviol glycoside and a widely used artificial sweetener.
In the ever-evolving landscape of sugar substitutes, a nuanced understanding of their sensory properties is paramount for product development and consumer acceptance. This guide provides a detailed comparison of the taste profiles of Rebaudioside N, a lesser-known steviol glycoside, and sucralose, a globally utilized high-intensity artificial sweetener. While direct comparative sensory data for this compound is limited due to its novelty, this guide synthesizes available information on its chemical structure, the taste profiles of closely related rebaudiosides, and extensive data on sucralose to offer a comprehensive analysis for researchers and formulation experts.
Quantitative Taste Profile Comparison
Due to the limited research on the specific sensory attributes of this compound, this table provides a comparative summary based on extensive data for sucralose and inferences for this compound drawn from studies on other minor steviol glycosides like Rebaudioside D and M. It is important to note that the values for this compound are estimations and require confirmation through direct sensory panel studies.
| Attribute | This compound (Inferred) | Sucralose |
| Sweetness Potency (vs. Sucrose) | Estimated to be high, potentially in the range of 200-400x. | 400–700x |
| Taste Profile | Believed to have a clean, sugar-like sweetness with potentially reduced bitterness and licorice aftertaste compared to Rebaudioside A. | Generally recognized for its clean, sugar-like taste with minimal bitterness.[1] |
| Onset of Sweetness | Likely slower than sucrose, a characteristic of steviol glycosides. | Similar to sucrose. |
| Lingering Sweetness/Aftertaste | May exhibit a slight lingering sweetness, which is common for steviol glycosides. | Can have a prolonged sweet aftertaste. |
| Off-Flavors | Expected to have minimal off-flavors, particularly bitterness, in high purity forms. | May have slight bitter, metallic, or chemical side tastes for some individuals. |
Experimental Methodologies: Sensory Evaluation of Sweeteners
To ensure objective and reproducible taste comparisons, a well-defined experimental protocol for sensory evaluation is critical. The following methodology is a standard approach used in the assessment of high-intensity sweeteners.
Objective
To quantitatively and qualitatively assess the taste profile of sweeteners in an aqueous solution, including sweetness intensity, temporal profile, and the presence of any off-flavors or aftertastes.
Panelist Selection and Training
-
Recruitment: Recruit 10-15 individuals with prior experience in sensory evaluation of food products.
-
Screening: Screen candidates for their ability to detect and describe the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Training: Conduct intensive training sessions to familiarize panelists with the specific taste attributes of sweeteners. This includes:
-
Reference Standards: Provide reference standards for varying intensities of sweetness (e.g., 2%, 5%, 8%, 10% sucrose solutions) and common off-flavors (e.g., caffeine for bitterness, quinine for bitterness).
-
Attribute Lexicon: Develop a standardized lexicon of descriptive terms for taste attributes (e.g., "lingering sweetness," "metallic aftertaste," "bitter").
-
Practice Sessions: Conduct practice sessions with known sweeteners to ensure panelist consistency and reliability in scoring.
-
Sample Preparation
-
Solvent: Use purified, taste-free water as the solvent for all samples.
-
Concentration: Prepare solutions of this compound and sucralose at concentrations determined to be equi-sweet to a reference sucrose solution (e.g., 5% or 8% sucrose). This is typically determined in preliminary tests.
-
Temperature: Serve all samples at a standardized room temperature (e.g., 22-24°C) to avoid temperature effects on taste perception.
-
Coding: Code all samples with random three-digit numbers to blind the panelists to the identity of the sweetener.
Sensory Evaluation Procedure
-
Methodology: Employ a Quantitative Descriptive Analysis (QDA)® method.
-
Presentation: Present the samples to the panelists in a randomized and balanced order to minimize carry-over effects.
-
Evaluation: Instruct panelists to rinse their mouths with purified water before and after tasting each sample. For each sample, panelists should rate the intensity of various attributes on a 15-cm line scale anchored with "not perceptible" and "very strong." Key attributes to evaluate include:
-
Sweetness Intensity
-
Bitterness
-
Metallic Taste
-
Astringency
-
Licorice Flavor
-
Sweetness Onset (time to perceive maximum sweetness)
-
Lingering Sweetness (duration of sweet taste after expectoration)
-
Overall Aftertaste
-
-
Data Collection: Collect the data using sensory evaluation software.
Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to identify significant differences in the taste profiles of the sweeteners.
Visualizing the Sweet Taste Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of sweet taste perception and the process of its evaluation, the following diagrams are provided.
References
Comparative Analysis of Rebaudioside N and Other Steviol Glycosides: A Guide for Researchers
An Objective Assessment of Health Benefits and Performance Based on Available Scientific Evidence
The quest for novel non-caloric sweeteners has led to the exploration of various steviol glycosides derived from the Stevia rebaudiana plant. Among these, Rebaudioside N has emerged as a molecule of interest. This guide provides a comparative analysis of this compound against other prominent rebaudiosides, focusing on available experimental data regarding their health benefits and functional properties. It is important to note that while research on steviol glycosides is extensive, specific validation studies on the health benefits of this compound are currently limited. Therefore, this comparison draws upon data from closely related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Overview of this compound and Other Steviol Glycosides
This compound is a naturally occurring steviol glycoside found in the leaves of the Stevia rebaudiana plant.[1] Like other steviol glycosides, its sweetening properties are attributed to its interaction with the T1R2/T1R3 sweet taste receptor complex, which elicits a sweet perception without contributing calories or elevating blood glucose levels.[1] This makes it an attractive alternative to sugar for managing caloric intake and glycemic response.[1] While specific health benefit studies on this compound are scarce, its structural similarity to other well-researched rebaudiosides, such as Rebaudioside A, D, and M, suggests potential for similar biological activities.
Table 1: Comparative Sweetness Profile and Properties of Selected Rebaudiosides
| Feature | This compound | Rebaudioside A | Rebaudioside D | Rebaudioside M |
| Sweetness Potency (vs. Sucrose) | Data not available | ~250-300x[2][3] | ~225x[4] | ~225-250x[2] |
| Taste Profile | Data not available | Intense sweetness with a slightly lingering bitter aftertaste at high concentrations.[2][4] | Fast onset of sweetness.[4] | Clean, sugar-like taste with no bitterness.[2][4] |
| Relative Abundance in Stevia Leaf | Minor glycoside | Most abundant steviol glycoside.[2] | Minor glycoside | Minor glycoside (<0.1%).[5] |
| Primary Use | Food and beverage formulation for sugar reduction.[1] | Widely used as a sugar substitute in various food and beverage products.[2] | Used to improve the taste profile of stevia sweeteners. | "Next generation" stevia sweetener with a superior flavor profile.[5] |
Health Benefits of Steviol Glycosides: Insights from Rebaudioside A and Stevioside
Extensive research on major steviol glycosides like Rebaudioside A and stevioside has revealed a range of potential health benefits. These findings provide a basis for hypothesizing the potential therapeutic applications of lesser-studied compounds like this compound.
Antidiabetic Effects: Studies have indicated that stevia leaf extracts and their constituent glycosides may aid in managing blood sugar levels.[6] Some research suggests that stevioside can reduce post-meal blood glucose levels in individuals with type 2 diabetes.[7] The proposed mechanism involves the stimulation of insulin secretion from pancreatic β-cells.[8]
Antihypertensive Effects: Several studies have explored the potential of stevioside to lower blood pressure.[7][8] One clinical trial demonstrated that daily intake of stevioside for two years significantly reduced both systolic and diastolic blood pressure in patients with mild hypertension.[8] The vasodilatory effect of stevioside may be attributed to the inhibition of Ca2+ influx in vascular smooth muscle cells.[9]
Antioxidant and Anti-inflammatory Properties: Stevia extracts have been shown to possess antioxidant and anti-inflammatory properties, which could contribute to overall health and well-being.[6]
Table 2: Summary of Selected Clinical and Preclinical Studies on Steviol Glycosides
| Steviol Glycoside | Study Type | Model | Key Findings | Reference |
| Stevioside | Clinical Trial | Humans with mild hypertension | 1500 mg/day for 2 years significantly reduced systolic and diastolic blood pressure. | [7][8] |
| Rebaudioside A | Clinical Trial | Healthy adults | 1000 mg/day did not cause clinically important changes in blood pressure. | [8] |
| Stevia Leaf Extract | Preclinical | Diabetic rats | Improved pancreatic β-cell function and increased insulin release. | [8] |
| Stevioside | Clinical Trial | People with type 2 diabetes | 1000 mg of stevia leaf extract (91% stevioside) reduced post-meal blood sugar by 18%. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the study of steviol glycosides.
Protocol 1: Evaluation of Antihypertensive Effects in Humans
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with mild hypertension.
-
Intervention: Oral administration of stevioside capsules (e.g., 500 mg, three times daily) or a placebo for an extended period (e.g., 2 years).
-
Primary Outcome Measures: Systolic and diastolic blood pressure measured at regular intervals.
-
Secondary Outcome Measures: Assessment of adverse effects and overall tolerability.
Protocol 2: Assessment of Antidiabetic Effects in Animal Models
-
Animal Model: Chemically-induced diabetic rats (e.g., using streptozotocin).
-
Intervention: Daily oral administration of a specific steviol glycoside or stevia extract at various doses.
-
Outcome Measures:
-
Fasting blood glucose levels.
-
Oral glucose tolerance tests (OGTT).
-
Serum insulin levels.
-
Histopathological examination of the pancreas.
-
Signaling Pathways and Production Workflow
The biological effects of steviol glycosides are mediated through various signaling pathways. Furthermore, advancements in biotechnology have enabled the enzymatic production of specific rebaudiosides.
The production of specific rebaudiosides, such as this compound, can be achieved through enzymatic methods, offering a more controlled and efficient process compared to extraction from plant material.
Conclusion and Future Directions
This compound holds promise as a novel non-caloric sweetener, but a significant gap exists in the scientific literature regarding its specific health benefits. While the extensive research on other steviol glycosides, particularly Rebaudioside A and stevioside, provides a strong foundation for inferring potential biological activities, dedicated validation studies on this compound are imperative. Future research should focus on elucidating the specific pharmacological effects of this compound through well-designed preclinical and clinical trials. Comparative studies directly assessing the bioactivities of different rebaudiosides will be crucial for identifying the most potent and beneficial compounds for therapeutic and food technology applications. Such research will not only validate the health benefits of this compound but also contribute to a deeper understanding of the structure-activity relationships within the diverse family of steviol glycosides.
References
- 1. This compound | 1220616-46-5 | OR44883 | Biosynth [biosynth.com]
- 2. greenspringshop.com [greenspringshop.com]
- 3. Rebaudioside A - Wikipedia [en.wikipedia.org]
- 4. pyureorganic.com [pyureorganic.com]
- 5. steviaworld.ca [steviaworld.ca]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Stevia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
Cytotoxicity of Rebaudioside N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is valued for its intense sweetness without contributing calories. As the interest in natural, non-caloric sweeteners grows, a thorough understanding of their biological effects, including potential cytotoxicity, is crucial. This guide provides a comparative analysis of the cytotoxicity of this compound and other steviol glycosides, supported by experimental data and detailed methodologies.
While direct experimental data on the cytotoxicity of this compound is limited in publicly available literature, regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) consider the toxicological data from major steviol glycosides, such as Stevioside and Rebaudioside A, to be applicable to other steviol glycosides. This is due to their shared metabolic fate, wherein they are all hydrolyzed to the aglycone steviol in the human gut.
Comparative Cytotoxicity of Steviol Glycosides
The following table summarizes the available data on the in vitro cytotoxicity of various steviol glycosides and their common metabolite, steviol, across different cell lines. It is important to note that cytotoxicity can be cell-type specific and dependent on the experimental conditions.
| Compound | Cell Line | Assay | Concentration/IC50 | Key Findings | Reference |
| Stevioside | HT-29 (Colon cancer) | MTT & LDH | 5 µM (significant growth inhibition) | Induced apoptosis and cell cycle arrest at the G2/M phase. | [1] |
| CCD18Co (Normal colon) | MTT | No significant cytotoxicity up to 200 µM | Demonstrated a lack of significant cytotoxic and genotoxic effects on normal colon cells. | [2] | |
| HCT 116 (Colon cancer) | MTT | No significant cytotoxicity up to 200 µM | Did not exhibit potent cytotoxic effects on this colon cancer cell line. | [2] | |
| MCF-7 (Breast cancer) | MTT | IC50: ~10 µM | Induced apoptosis via a ROS-mediated mitochondrial pathway. | [3] | |
| SaOs2 (Osteosarcoma) | MTT | Dose-dependent reduction in viability (25-100 µM) | Induced apoptosis. | [4] | |
| Rebaudioside A | HepG2 (Liver cancer) | MTT | IC50: 27.72 µM | Exhibited dose-dependent cytotoxic effects. | [5] |
| Chinese Hamster V79 | Chromosomal Aberration | Up to 5000 µg/mL | Non-mutagenic and non-genotoxic at high concentrations. | [6] | |
| 3T3 & RAW (Murine) | MTT | No cytotoxic effect (1-0.03125 mg/mL) | Did not show cytotoxicity in these cell lines. | [7] | |
| MDA-MB-231 (Breast cancer) | MTT | 55% inhibition at 1000 µg/mL (as part of flowering stage extract) | Showed inhibitory effects on cell growth. | [7] | |
| Steviol | Human Lymphocytes | - | - | Reduced the number of lymphocytes and increased DNA damage. | [8] |
| HL60, A549, AZ521, SK-BR-3 (Cancer cell lines) | - | IC50: 1.2-4.1 µM (for a derivative) | Derivatives of steviol showed potent cytotoxicities. | [9] | |
| Gastrointestinal cancer cells | - | 100-250 µg/mL | Exhibited intensive inhibitory activity comparable to 5-FU. | [10] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays mentioned in the literature are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other steviol glycosides) and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Neutral Red Incubation: After the treatment period, replace the culture medium with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Principle: The amount of LDH released into the culture medium is proportional to the number of lysed or dead cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways and Experimental Workflows
The cytotoxicity of steviol glycosides, particularly their metabolite steviol, has been linked to the induction of apoptosis. This process involves a complex cascade of signaling events.
Experimental workflow for assessing the cytotoxicity of steviol glycosides.
The induction of apoptosis by steviol often involves the intrinsic or mitochondrial pathway.
Simplified signaling pathway for steviol-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity studies on a high-purity rebaudioside A preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis-inducing activities of steviol and isosteviol derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steviol, a natural product inhibits proliferation of the gastrointestinal cancer cells intensively - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Rebaudioside N: A Comparative Guide
A comprehensive evaluation of the anti-inflammatory activity of Rebaudioside N remains an emerging area of scientific inquiry. While extensive research has illuminated the immunomodulatory properties of other steviol glycosides, such as Rebaudioside A and Stevioside, specific data on this compound is not yet widely available in peer-reviewed literature. This guide provides a comparative framework based on the established anti-inflammatory profiles of its better-known counterparts, detailing the experimental methodologies and signaling pathways relevant for future investigations into this compound.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds, including steviol glycosides from the Stevia rebaudiana plant, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory effects. These effects are primarily attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Comparative Anti-Inflammatory Activity of Steviol Glycosides
While awaiting specific data for this compound, the anti-inflammatory activities of Stevioside and Rebaudioside A have been documented in various in vitro and in vivo models. These studies provide a valuable benchmark for assessing the potential efficacy of this compound.
| Compound | Model | Key Findings | Reference |
| Stevioside | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. Suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. | [1] |
| Carrageenan-induced paw edema in rats | Significant reduction in paw edema, indicating in vivo anti-inflammatory effects. | [2] | |
| Rebaudioside A | LPS-stimulated RAW 264.7 macrophages | Reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of NF-κB activation. | [1] |
| In vivo models of liver fibrosis | Demonstrated antioxidant and immunomodulatory activity, preventing the expression of pro-inflammatory genes like NF-κB and TGF-β1. | [2] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of steviol glycosides are predominantly mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), trigger the transcription of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the expression of target genes, including those for pro-inflammatory cytokines and enzymes like iNOS and COX-2. Steviol glycosides have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][4][5]
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Some steviol glycosides have been found to suppress the phosphorylation of these MAPK proteins.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UHPLC for the Quantification of Rebaudioside N
In the realm of natural sweeteners, the accurate quantification of steviol glycosides is paramount for quality control and product formulation. Among these, Rebaudioside N, a minor glycoside, presents its own analytical challenges. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantification of this compound, offering insights for researchers, scientists, and drug development professionals.
Performance Comparison: HPLC vs. UHPLC
The primary advantages of UHPLC over traditional HPLC stem from the use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures. This fundamental difference leads to significant improvements in resolution, sensitivity, and speed of analysis.
A summary of the key performance parameters for the quantification of this compound using HPLC and UHPLC is presented below. This data has been synthesized from various validated methods reported in the literature.[1][2][3][4][5]
| Performance Parameter | HPLC | UHPLC |
| Analysis Time | ~15-30 minutes | < 10 minutes[4] |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Higher (less sensitive) | Lower (more sensitive)[2][4] |
| Peak Width | Broader | Narrower |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (~100-200 bar) | Higher (>400 bar) |
| Column Particle Size | 3-5 µm | < 2 µm |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and UHPLC are outlined below. These protocols are representative of methods found in the scientific literature.[3][4]
HPLC Method for this compound Quantification
A validated HPLC-UV method for the determination of 13 steviol glycosides, including this compound, has been reported with the following parameters:[3]
-
Column: Phenomenex Kinetex XB-C18 (2.6 µm, 150 mm × 4.6 mm)
-
Mobile Phase: A gradient of acetonitrile and water/formic acid.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5.0 µL
-
Column Temperature: 60 °C
-
Detection: UV at 210 nm
-
Run Time: Approximately 14 minutes for the separation of 13 steviol glycosides.[3]
UHPLC Method for this compound Quantification
A UHPLC-ESI-MS/MS method has been validated for the determination of nine steviol glycosides. While this compound was not one of the nine, the methodology is indicative of the conditions used for this class of compounds and highlights the speed of UHPLC.[4] A separate study identified this compound using UHPLC-MS/MS-QTOF with a retention time of 7.29 minutes.[1]
-
Column: A sub-2 µm particle size column (e.g., C18)
-
Mobile Phase: Gradient elution with acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-2 µL
-
Column Temperature: Often elevated (e.g., 40-60 °C) to reduce viscosity.
-
Detection: Mass Spectrometry (MS/MS) or UV detection.
-
Run Time: Separation of nine steviol glycosides was achieved within 7 minutes.[4]
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
References
- 1. aidic.it [aidic.it]
- 2. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Rebaudioside N
For researchers, scientists, and professionals in drug development, the accurate quantification of Rebaudioside N, a minor steviol glycoside, is crucial for product formulation, quality control, and regulatory compliance. This guide provides an objective comparison of various analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The following tables summarize the validation parameters for different analytical techniques used in the quantification of this compound and other steviol glycosides. Data for this compound is prioritized; where specific data is unavailable, data for other closely related minor steviol glycosides is presented as a reasonable substitute, with appropriate notations.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method 1 (Liu et al., 2020)[1][2][3] | Method 2 (Aranda-González et al., 2015) |
| Analyte(s) | This compound and 12 other steviol glycosides | Dulcoside A, Steviolbioside, Rebaudioside C, Rebaudioside B |
| Linearity Range | 0.01 - 1 mg/mL | 25 - 150 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | ≥ 0.98 |
| Limit of Detection (LOD) | Data not specified | 5.68 - 8.81 µg/mL |
| Limit of Quantification (LOQ) | Data not specified | 17.21 - 26.69 µg/mL |
| Precision (%RSD) | ≤ 2.5% (Intra- and Inter-day) | < 10% |
| Accuracy (% Recovery) | Data not specified | 100 ± 10% |
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
| Parameter | UHPLC-Orbitrap MS (Gardana & Simonetti, 2018)[4][5][6][7] | UHPLC-UV-ELSD (Zhang et al., 2015) |
| Analyte(s) | This compound and 10 other steviol glycosides | Rebaudioside A, Stevioside, Rebaudioside D, Dulcoside A, Steviolbioside |
| Linearity Range | Data not specified | Not specified for individual glycosides |
| Correlation Coefficient (R²) | Data not specified | Not specified for individual glycosides |
| Limit of Detection (LOD) | Data not specified | < 10 µg/mL (for all steviol glycosides) |
| Limit of Quantification (LOQ) | Data not specified | < 30 µg/mL (for all steviol glycosides) |
| Precision (%RSD) | 3.0 - 5.1% (Inter-day for all 11 analytes) | < 2.5% (Intra- and Inter-day for all steviol glycosides) |
| Accuracy (% Recovery) | > 95% (for all 11 analytes) | 90 - 94% (for all steviol glycosides) |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC)
| Parameter | Method 1 (Ahmad et al., 2012)[8] | Method 2 (Saifi et al., 2013) |
| Analyte(s) | Stevioside, Rebaudioside A | Stevioside, Rebaudioside A |
| Linearity Range | 100 - 2000 ng/spot | 100 - 3000 ng/spot |
| Correlation Coefficient (r) | 0.996 (Stevioside), 0.991 (Rebaudioside A) | Not specified |
| Limit of Detection (LOD) | 35 ng/spot | Not specified |
| Limit of Quantification (LOQ) | 100 ng/spot | Not specified |
| Precision (%RSD) | Not specified | Not specified |
| Accuracy (% Recovery) | 98.66 - 99.54% | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Method 1: Rapid HPLC-UV for 13 Steviol Glycosides including this compound[1][2][3]
-
Instrumentation : Agilent 1260 HPLC with a binary pump and a diode-array detector.
-
Column : Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 150 mm × 4.6 mm with a SecurityGuard Ultra Cartridge.
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution :
-
0 - 5.1 min: 27% to 32% B
-
5.1 - 6 min: Hold at 32% B
-
6 - 9.4 min: 32% to 35.6% B
-
9.4 - 11.1 min: 35.6% to 42% B
-
11.1 - 12 min: Hold at 42% B
-
12 - 12.1 min: 42% to 27% B
-
12.1 - 17 min: Hold at 27% B
-
-
Flow Rate : 0.7 mL/min
-
Column Temperature : 60 °C
-
Detection Wavelength : 210 nm
-
Injection Volume : 5.0 µL
-
Sample Preparation : Samples are dissolved in acetonitrile/water (30:70).
Method 2: UHPLC-Orbitrap MS for Steviol Glycosides including this compound[4][5][6][7]
-
Instrumentation : UHPLC system coupled to an Orbitrap mass spectrometer.
-
Column : BEH amide column, 1.7 µm, 150 × 2.1 mm.
-
Mobile Phase :
-
A: 0.05% formic acid in water
-
B: 0.05% formic acid in acetonitrile
-
-
Gradient Elution :
-
0 - 5 min: 13% to 17% A
-
5 - 10 min: 17% to 20% A
-
10 - 15 min: 20% to 35% A
-
15 - 25 min: 35% to 50% A
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 35 °C
-
Mass Spectrometry : Negative ion mode.
-
Sample Preparation : Dried extracts and sweeteners are extracted with water:acetonitrile (80:20, v/v). Beverages are diluted with the same solvent mixture.
Method 3: HPTLC for Stevioside and Rebaudioside A[8]
-
Stationary Phase : Precoated silica gel 60 F254 TLC plates.
-
Mobile Phase : Acetone: ethyl acetate: water (5:4:1, v/v/v).
-
Sample Application : Stock solutions of standards and samples prepared in methanol.
-
Development : The plate is developed in a suitable chamber.
-
Detection : Densitometric quantification at 360 nm after spraying with anisaldehyde sulfuric acid reagent.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for HPLC-UV Quantification of this compound.
References
- 1. Rapid and economic determination of 13 steviol glycosides in market-available food, dietary supplements, and ingredients - single laboratory validation of a HPLC method. | Semantic Scholar [semanticscholar.org]
- 2. Rapid and Economic Determination of 13 Steviol Glycosides in Market-Available Food, Dietary Supplements, and Ingredients: Single-Laboratory Validation of an HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Determination of steviol glycosides in commercial extracts of Stevia rebaudiana and sweeteners by ultra-high performance liquid chromatography Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Determination of steviol glycosides in commercial extracts of Stevia rebaudiana and sweeteners by ultra-high performance liquid chromatography Orbitrap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Rebaudioside N and Other Steviol Glycosides
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of non-nutritive sweeteners, the quest for a sugar substitute with a clean, sucrose-like taste profile and minimal off-flavors remains a primary objective. Steviol glycosides, derived from the leaves of the Stevia rebaudiana plant, have garnered significant attention. While Rebaudioside A (Reb A) has been the most commercially prevalent, its characteristic bitterness and lingering aftertaste have prompted investigation into other minor glycosides. This guide provides a comparative sensory evaluation of various rebaudiosides, with a special focus on the available data for Rebaudioside N in relation to more extensively studied alternatives like Rebaudioside A, D, and M.
Executive Summary
Sensory evaluations of various rebaudiosides have demonstrated a clear progression towards a more sucrose-like taste with reduced bitterness and undesirable aftertastes. Rebaudioside M (Reb M) and Rebaudioside D (Reb D) consistently emerge as superior to Rebaudioside A in terms of a cleaner taste profile, exhibiting lower bitterness and off-flavors such as licorice.[1][2][3] While this compound has been identified in Stevia rebaudiana extracts, publicly available, quantitative sensory data detailing its specific taste profile is currently limited.[4] This guide compiles the existing quantitative data for major rebaudiosides to provide a comparative framework and outlines the standard methodologies for such sensory evaluations.
Quantitative Sensory Profile Comparison
The following tables summarize the sensory attributes of key rebaudiosides based on published experimental data. It is important to note the absence of specific quantitative sensory data for this compound in the current literature. The data presented is derived from various studies and methodologies, and direct comparisons should be made with caution.
Table 1: Sweetness and Bitterness Intensity Ratings
| Sweetener | Concentration | Sweetness Intensity (Mean Score) | Bitterness Intensity (Mean Score) | Study Reference |
| Sucrose | 14% (w/v) | 8.3 | 1.1 | Tao et al., 2020[1] |
| Rebaudioside A | 0.1% (w/v) | 7.1 | 3.5 | Tao et al., 2020[1] |
| Rebaudioside D | 0.1% (w/v) | 7.9 | 1.3 | Tao et al., 2020[1] |
| Rebaudioside M | 0.1% (w/v) | 8.8 | 1.2 | Tao et al., 2020[1] |
| This compound | N/A | Data Not Available | Data Not Available |
Table 2: Temporal Profile of Sweetness and Bitterness (Mean Intensity Scores)
| Sweetener | Attribute | In-Mouth | Immediate Aftertaste (5s) | Lingering Aftertaste (60s) | Study Reference |
| Sucrose | Sweetness | 8.3 | 5.3 | 3.6 | Tao et al., 2020[1] |
| Bitterness | 1.1 | 0.9 | 0.7 | Tao et al., 2020[1] | |
| Rebaudioside A | Sweetness | 7.1 | 6.5 | 4.8 | Tao et al., 2020[1] |
| Bitterness | 3.5 | 3.5 | 1.6 | Tao et al., 2020[1] | |
| Rebaudioside D | Sweetness | 7.9 | 7.3 | 4.5 | Tao et al., 2020[1] |
| Bitterness | 1.3 | 1.8 | 0.8 | Tao et al., 2020[1] | |
| Rebaudioside M | Sweetness | 8.8 | 8.1 | 5.3 | Tao et al., 2020[1] |
| Bitterness | 1.2 | 1.4 | 0.8 | Tao et al., 2020[1] | |
| This compound | Sweetness | Data Not Available | Data Not Available | Data Not Available | |
| Bitterness | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The sensory evaluation of sweeteners is a critical component of their development and application. A typical experimental protocol involves a trained sensory panel and standardized procedures to ensure objective and reproducible results.
Panelist Selection and Training
A panel of trained assessors is typically recruited based on their sensory acuity and ability to discriminate between different taste attributes. Panelists undergo extensive training to familiarize themselves with the specific terminology and rating scales used in the evaluation. This training often involves the use of reference standards for basic tastes (sweet, sour, bitter, salty, umami) and specific off-flavors associated with high-potency sweeteners (e.g., licorice, metallic).
Sample Preparation and Presentation
Sweetener solutions are prepared in deionized or purified water at concentrations determined to be iso-sweet with a sucrose reference. The concentrations are often established through preliminary dose-response studies. Samples are presented to panelists in a randomized and blinded fashion to minimize bias. Panelists are instructed to rinse their mouths with purified water between samples to cleanse their palate.
Sensory Attributes and Scaling
Panelists rate the intensity of various sensory attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Common attributes evaluated for steviol glycosides include:
-
Sweetness: Overall sweetness intensity.
-
Bitterness: Presence and intensity of bitter taste.
-
Off-flavors: Including but not limited to licorice, metallic, and astringent notes.
-
Temporal Profile: Onset of sweetness, lingering of sweetness, and aftertaste.
The data collected is then statistically analyzed to determine significant differences between the sweeteners.
Caption: A generalized workflow for the sensory evaluation of sweeteners.
Taste Receptor Signaling Pathways
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) located in taste bud cells on the tongue.
For sweetness, the primary receptor is a heterodimer of the T1R2 and T1R3 receptors. When a sweetener molecule binds to this receptor, it triggers a conformational change, activating a G-protein cascade. This leads to the production of intracellular signaling molecules, ultimately resulting in the depolarization of the taste cell and the transmission of a nerve impulse to the brain, which is interpreted as a sweet taste.
The bitterness of some steviol glycosides is mediated by a different family of GPCRs, the T2Rs (Taste 2 Receptors). Humans have approximately 25 different T2Rs, each capable of recognizing a range of bitter compounds. The binding of a bitter molecule, such as Rebaudioside A, to a T2R initiates a similar G-protein signaling cascade, leading to the perception of bitterness. The structural differences between various rebaudiosides, specifically the number and arrangement of glucose units, influence their interaction with both the sweet (T1R2/T1R3) and bitter (T2Rs) receptors, thereby determining their unique taste profiles.
Caption: Simplified signaling pathways for sweet and bitter taste perception.
Conclusion
The sensory evaluation of steviol glycosides reveals a clear trend: minor glycosides like Rebaudioside D and M offer a superior taste profile compared to the more traditional Rebaudioside A, bringing the industry closer to a natural, zero-calorie sweetener that closely mimics the taste of sucrose. While the identification of this compound is a noteworthy development, the lack of comprehensive, publicly available sensory data prevents a direct comparison at this time. Future research focusing on the sensory characterization of this compound and other novel minor glycosides is crucial for the continued innovation of high-quality, natural sweeteners. For researchers and developers, the selection of a steviol glycoside should be guided by the desired sensory attributes for the final product, with Rebaudioside M and D currently representing the leading options for a clean, sweet taste with minimal bitterness.
References
- 1. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rebaudioside A and Rebaudioside D bitterness do not covary with Acesulfame K bitterness or polymorphisms in TAS2R9 and TAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Assessment of Rebaudioside N: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative toxicological assessment of Rebaudioside N. Due to the limited direct toxicological data available for this compound, this guide employs a scientifically accepted read-across approach, leveraging the extensive safety data of structurally related and well-studied steviol glycosides, such as Rebaudioside A and Stevioside.
The fundamental basis for this read-across approach lies in the common metabolic fate of all steviol glycosides. Upon oral ingestion, these compounds are not absorbed in the upper gastrointestinal tract but are hydrolyzed by the gut microbiota in the colon to a common aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted. This shared metabolic pathway is the cornerstone for extrapolating the safety data from well-researched steviol glycosides to those with limited individual toxicological profiles, a methodology supported by regulatory bodies like the European Food Safety Authority (EFSA).[1][2][3][4][5]
Comparative Toxicological Data
The following table summarizes key toxicological data for major steviol glycosides, which serve as comparators for assessing the safety of this compound.
| Toxicological Endpoint | Rebaudioside A | Stevioside | Other Steviol Glycosides (Group ADI) |
| Genotoxicity | |||
| Ames Test | Negative[6] | Negative[7] | Generally considered non-mutagenic |
| In Vitro Chromosomal Aberration | Negative[6] | Negative in human lymphocytes[7] | No evidence of clastogenicity |
| In Vivo Micronucleus Test | Negative[6] | No evidence of inducing micronuclei | No in vivo genotoxicity expected |
| Systemic Toxicity | |||
| Subchronic Oral Toxicity (90-day, Rat) NOAEL | 4161 mg/kg bw/day (males), 4645 mg/kg bw/day (females)[7][8][9] | - | - |
| Chronic Toxicity/Carcinogenicity (2-year, Rat) NOAEL | - | 600 mg/kg bw/day[10][11][12] | - |
| Reproductive & Developmental Toxicity NOAEL (Rat) | 2048-2273 mg/kg bw/day[13][14] | Not associated with reproductive/developmental toxicity[15] | - |
| Acceptable Daily Intake (ADI) | - | - | 4 mg/kg bw/day (expressed as steviol equivalents)[15] |
NOAEL: No-Observed-Adverse-Effect-Level ADI: Acceptable Daily Intake bw: body weight
Experimental Protocols
The toxicological evaluation of steviol glycosides relies on a battery of standardized tests performed according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This assay evaluates the potential of a substance to induce gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[4][16][17][18]
-
Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The plate incorporation method or pre-incubation method is used.[4][16]
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the solvent control.[4]
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultures of established cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[3][15][19]
-
Methodology: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix). A metaphase-arresting substance is added to accumulate cells in the metaphase stage of cell division.[20][21]
-
Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations, such as breaks and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[15]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474
This assay assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Methodology: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at different dose levels. Bone marrow or peripheral blood is collected at specific time points after exposure.[2][22]
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the number of these cells containing micronuclei (small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division) indicates a genotoxic effect.[1][23][24]
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408
This study provides information on potential health hazards from repeated exposure to a substance over a prolonged period.
-
Methodology: The test substance is administered daily in graduated doses to several groups of animals for 90 days. During this period, animals are observed for signs of toxicity, and parameters such as body weight, food consumption, and clinical pathology (hematology, clinical chemistry, urinalysis) are monitored. At the end of the study, a comprehensive necropsy and histopathological examination of organs and tissues are performed.[5][6][25][27]
-
Endpoint: The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[5][25]
Visualizing the Toxicological Assessment Framework
The following diagrams illustrate the key concepts and workflows in the toxicological assessment of this compound.
Caption: Toxicological assessment workflow for a novel steviol glycoside.
Caption: Common metabolic pathway of steviol glycosides.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. cspi.org [cspi.org]
- 8. Subchronic toxicity of rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 933. Sweetening agent: Stevioside (WHO Food Additives Series 42) [inchem.org]
- 11. Chronic oral toxicity and carcinogenicity study of stevioside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Rebaudioside A: two-generation reproductive toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. nib.si [nib.si]
- 17. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. genedirex.com [genedirex.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. ask-force.org [ask-force.org]
- 26. oecd.org [oecd.org]
- 27. ifif.org [ifif.org]
Stability of Rebaudioside N Compared to Other Steviol Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, natural, high-potency sweeteners has led to the exploration of various steviol glycosides, each with a unique sweetness profile and physicochemical properties. Among these, Rebaudioside N (Reb N) has emerged as a compound of interest. This guide provides a comparative analysis of the stability of this compound against other well-known rebaudiosides, such as Rebaudioside A (Reb A), Rebaudioside M (Reb M), and Stevioside. While direct, quantitative experimental data on the stability of this compound is limited in publicly available literature, this guide synthesizes existing data on other major rebaudiosides to provide a comprehensive overview and infer the potential stability of Reb N based on its chemical structure.
Executive Summary
Stability is a critical parameter for the application of sweeteners in food, beverage, and pharmaceutical formulations, as it affects shelf-life, taste profile, and safety. This guide highlights that the stability of rebaudiosides is primarily influenced by pH, temperature, and the specific arrangement of glucose moieties attached to the central steviol core. Generally, a higher number of glucose units is associated with improved stability. While specific data for Reb N is scarce, its structural similarity to other highly glucosylated rebaudiosides suggests it likely possesses comparable or enhanced stability.
Comparative Stability Analysis
Rebaudioside A (Reb A): Rebaudioside A is one of the most abundant and well-studied steviol glycosides. Its stability is influenced by pH and temperature. In acidic conditions (pH 2.8-4.2) and at elevated temperatures (5-40°C), Reb A can degrade over a 26-week period, yielding six minor degradation products[2]. The degradation is more pronounced at lower pH and higher temperatures[3]. However, under typical beverage storage conditions, the degradation is generally slow[2].
Rebaudioside M (Reb M): Rebaudioside M is noted for its clean, sugar-like taste. Its stability is reported to be very similar to that of Rebaudioside A[4]. In aqueous solutions with a pH range of 2 to 8, the primary degradation pathways involve isomerization, hydration, and hydrolysis[4]. Despite these potential reactions, Reb M is considered stable under typical food and beverage processing and storage conditions[4].
Stevioside: Stevioside, another major steviol glycoside, has been found to be less stable than Rebaudioside A in soft drinks under accelerated storage conditions (80°C for 24-72 hours), with degradation of up to 70% observed[5]. The degradation of stevioside is also influenced by the type of acid present, with phosphoric acid leading to more significant degradation than citric acid[6].
Data Summary
The following table summarizes the available stability data for major rebaudiosides under various conditions. It is important to note the absence of specific quantitative data for this compound.
| Rebaudioside | Condition | Observation | Reference |
| Rebaudioside A | Acidic pH (2.8-4.2), 5-40°C, 26 weeks | Slow degradation into six minor products. | [2] |
| Acidic solutions vs. water at 100°C | Faster degradation in acidic solutions. | [3] | |
| pH 7, 30°C, 6 months | ~25% loss in phosphate buffer, <5% loss in citrate buffer. | ||
| Rebaudioside M | Aqueous solution (pH 2-8) | Stability is very similar to Rebaudioside A. | [4] |
| Mock beverage (pH 2.8-4.2), 5-40°C, 26 weeks | Minimal degradation. | ||
| Stevioside | Soft drinks, 80°C, 24-72 hours | Less stable than Rebaudioside A, up to 70% degradation. | [5] |
| Distilled water, 80°C, 8 hours | 25% degradation. | [6] | |
| 0.1 M HCl, 80°C, 8 hours | 81% degradation. | [6] | |
| Dry heating, 105°C, 48 hours | 91% degradation. | [6] |
Chemical Structures and Inferred Stability of this compound
The stability of steviol glycosides is intrinsically linked to their molecular structure, specifically the number and linkage of their sugar moieties. The glycosidic bonds can be susceptible to hydrolysis under acidic conditions and high temperatures.
-
Stevioside: Contains three glucose units.
-
Rebaudioside A: Contains four glucose units.
-
Rebaudioside M: Contains six glucose units.
-
This compound: Contains five glucose units, including one rhamnose unit.
Generally, a greater number of glycosidic units is thought to sterically hinder the hydrolysis of the ester linkage at the C-19 position of the steviol core, potentially enhancing stability. Based on its structure with five sugar moieties, it can be hypothesized that this compound possesses a high degree of stability, likely comparable to or greater than Rebaudioside A and potentially similar to Rebaudioside M, though the presence of rhamnose may introduce different hydrolysis kinetics that require specific experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of rebaudiosides. These protocols can be adapted for evaluating the stability of this compound.
Forced Degradation Study in Acidic Solution
Objective: To evaluate the stability of a rebaudioside under acidic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the rebaudioside (e.g., 1 mg/mL) in a relevant solvent (e.g., methanol or water).
-
Acidic Treatment: Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide).
-
Analysis: Analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of the parent rebaudioside and identify any degradation products. The separation can be achieved using a C18 column with a mobile phase gradient of acetonitrile and water. Detection is typically performed using a UV detector at around 210 nm.
Thermal Stability Study (Dry Heat)
Objective: To assess the stability of a rebaudioside under dry heat conditions.
Methodology:
-
Sample Preparation: Place a known amount of the pure rebaudioside powder (e.g., 10 mg) in a glass vial.
-
Heating: Heat the vial in an oven at a specific temperature (e.g., 105°C) for a set duration (e.g., 48 hours).
-
Dissolution: After heating, allow the sample to cool to room temperature and dissolve it in a known volume of a suitable solvent (e.g., methanol).
-
Analysis: Analyze the dissolved sample by HPLC to determine the percentage of the rebaudioside that has degraded.
Visualizations
Experimental Workflow for Rebaudioside Stability Testing
Caption: Workflow for assessing the stability of rebaudiosides.
Hypothetical Degradation Pathway of a Rebaudioside
Caption: Generalized degradation pathway of a rebaudioside.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Rebaudioside N: A Guide for Laboratory Professionals
Core Principles of Rebaudioside N Disposal
The overarching principle for the disposal of this compound, as with any laboratory chemical, is to adhere to local, regional, and national environmental regulations.[1] The generation of waste should always be minimized wherever possible.
Key Disposal Considerations:
-
Regulatory Compliance: Disposal methods must align with the requirements of environmental protection and waste disposal legislation.[1]
-
Licensed Contractors: It is recommended to use a licensed waste disposal contractor for surplus and non-recyclable products.[1]
-
Container Disposal: Empty containers or liners may retain product residues and must be disposed of in a safe manner.[1]
-
Spill Management: In the event of a spill, the material should be swept up to prevent dispersal and contact with soil, waterways, drains, and sewers.[1]
Step-by-Step Disposal Procedures
-
Waste Characterization: Although this compound is generally considered non-hazardous for transport, it is crucial to consult your institution's environmental health and safety (EHS) office to confirm its classification based on your specific waste stream.
-
Waste Minimization: Employ practices that reduce the amount of this compound waste generated. This includes accurate weighing for experiments and avoiding the preparation of excess solutions.
-
Collection and Storage:
-
Collect waste this compound, including contaminated labware (e.g., weigh boats, gloves), in a designated and clearly labeled waste container.
-
Store the waste container in a secure area, away from incompatible materials.
-
-
Disposal Method Selection: Based on institutional guidelines and local regulations, one of the following methods may be appropriate:
-
Incineration: In a licensed facility, this is a common method for chemical waste disposal.
-
Landfill: May be permissible if the waste is determined to be non-hazardous by local authorities.[1]
-
Dilution: In some cases, and with explicit approval from local wastewater authorities, disposal via dilution may be an option. However, uncontrolled release into drains and sewers must be avoided.[1]
-
-
Documentation: Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used, in accordance with your laboratory's standard operating procedures.
Environmental and Safety Profile
This compound is a steviol glycoside, a class of compounds generally recognized for their low environmental impact. Life cycle assessments of related compounds like Rebaudioside A indicate that the primary environmental footprint is associated with the agricultural and extraction phases of production rather than the disposal of the purified compound.[2][3][4][5]
Ecotoxicity: Available data for similar rebaudiosides suggests no known significant effects or critical hazards to the environment.[1]
Human Health: While considered non-hazardous, standard laboratory safety precautions should be followed. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, follow standard first-aid procedures.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Transport Classification | Non-hazardous for ground, ocean, and air transport. | [1] |
| Ecotoxicity | No known significant effects or critical hazards. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal Decision-Making.
References
- 1. chempoint.com [chempoint.com]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Environmental life cycle assessment of production of the high intensity sweetener steviol glycosides from Stevia rebaudiana leaf grown in Europe: The SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sweeter and more sustainable, stevia beats sugar | News | CORDIS | European Commission [cordis.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
